4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid
Description
Propriétés
IUPAC Name |
6-oxo-2,3,3a,4,5,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-6-2-1-4-5(6)3-9-7(4)8(11)12/h4-5,7,9H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEVOFDMWGXHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1C(NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Bicyclic Proline Analogues
In the realm of medicinal chemistry and drug design, the quest for molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Proline and its analogues represent a pivotal class of building blocks in the synthesis of a wide array of pharmaceuticals.[1][2] Their rigidified cyclic structure imparts conformational constraints on peptides and small molecules, a feature that is often exploited to improve binding affinity to biological targets and enhance metabolic stability.[3][4]
Among the diverse range of proline surrogates, bicyclic proline analogues have emerged as particularly valuable scaffolds.[3] These structures, which include fused, bridged, and spirocyclic systems, offer a higher degree of conformational rigidity compared to their monocyclic counterparts.[2][4] This structural feature can lead to a more precise orientation of pharmacophoric elements, thereby increasing interaction with target proteins and potentially reducing off-target effects. The incorporation of bicyclic proline analogues has been a successful strategy in the development of various therapeutic agents, including antiviral and antihypertensive drugs.[3]
This technical guide focuses on a specific bicyclic proline analogue: 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid . The introduction of a ketone functionality and the fused cyclopentane ring creates a unique stereochemical and electronic environment, making it an intriguing candidate for further exploration in drug discovery programs. This document will provide a comprehensive overview of its physical and chemical properties, plausible synthetic routes, methods for structural elucidation, and potential applications.
I. Physicochemical Properties of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid
Precise knowledge of the physicochemical properties of a drug candidate is fundamental to understanding its behavior in biological systems and for formulation development. While extensive experimental data for 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid is not widely published, we can compile its known attributes, particularly for its hydrochloride salt, and provide established protocols for the experimental determination of key parameters.
The hydrochloride salt of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid is commercially available, with the assigned CAS Number 783325-84-8.[5]
Tabulated Properties
| Property | Value (for Hydrochloride Salt) | Source/Method |
| CAS Number | 783325-84-8 | [5] |
| Molecular Formula | C₈H₁₂ClNO₃ | [5] |
| Molecular Weight | 205.64 g/mol | [5] |
| Topological Polar Surface Area (TPSA) | 66.4 Ų | Computational[5] |
| LogP (Octanol-Water Partition Coefficient) | 0.0599 | Computational[5] |
| Hydrogen Bond Acceptors | 3 | Computational[5] |
| Hydrogen Bond Donors | 2 | Computational[5] |
| Melting Point | Not available. See Protocol 1.1. | - |
| Boiling Point | Not available. | - |
| Solubility | Not available. See Protocol 1.2. | - |
| pKa | Not available. See Protocol 1.3. | - |
Experimental Protocols for Property Determination
The following protocols are standard methodologies for determining the key physicochemical properties of carboxylic acids and amino acid derivatives.
The melting point of a solid compound is a crucial indicator of its purity.
Methodology:
-
A small, dry sample of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid hydrochloride is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a rate of 1-2 °C per minute near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.[6]
Understanding the aqueous solubility is critical for predicting in vivo absorption and for formulation.
Methodology:
-
Add a small, accurately weighed amount of the compound to a known volume of distilled water in a test tube.
-
Vigorously mix the contents of the test tube using a vortex mixer for 1-2 minutes.
-
Allow the solution to stand and observe for any undissolved solid.
-
If the solid dissolves completely, add another weighed portion of the compound and repeat the process until a saturated solution is obtained (i.e., solid material remains undissolved).
-
The solubility can be qualitatively assessed in various aqueous solutions, such as 5% NaOH and 5% NaHCO₃, to understand its acidic nature. Effervescence in NaHCO₃ is a strong indicator of a carboxylic acid.[1][2][4]
The pKa value is essential for predicting the ionization state of the molecule at different physiological pH values.
Methodology:
-
Prepare a standard solution of the compound (e.g., 0.01 M) in deionized water.
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).[7]
-
Place a known volume of the compound's solution in a beaker with a magnetic stirrer.
-
Incrementally add a standardized solution of a strong base (e.g., 0.1 M NaOH) using a burette.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[8][9]
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa can be determined from the midpoint of the buffer region of the titration curve, where half of the carboxylic acid has been neutralized.[8][10] For zwitterionic compounds, multiple pKa values corresponding to the carboxylic acid and the protonated amine can be determined.
II. Synthesis and Purification
Proposed Synthetic Pathway
A potential synthetic approach could start from a protected octahydrocyclopenta[c]pyrrole, followed by stereoselective carboxylation. A patent for the preparation of octahydrocyclopenta[c]pyrrole carboxylic acid derivatives describes a method involving the deprotonation of an N-protected octahydrocyclopenta[c]pyrrole with a strong base in the presence of a chiral ligand, followed by quenching with an electrophile like carbon dioxide.[11]
Diagram 1: Proposed Synthetic Workflow
Caption: A plausible synthetic workflow for the target molecule.
Experimental Protocol: Synthesis of a Bicyclic Proline Analogue (Adapted from Literature)
The following is an adapted protocol based on the synthesis of related bicyclic proline intermediates, which highlights key techniques.[12]
Methodology:
-
N-Protection: The starting octahydrocyclopenta[c]pyrrol-4-one is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions at the nitrogen atom.
-
Stereoselective Carboxylation: The N-protected ketone is dissolved in a dry, aprotic solvent like THF and cooled to -78 °C under an inert atmosphere. A solution of a strong, non-nucleophilic base (e.g., s-butyl lithium) and a chiral ligand (e.g., sparteine or a bis(oxazoline) ligand) is added dropwise to effect stereoselective deprotonation. The resulting enolate is then quenched by bubbling dry carbon dioxide gas through the solution, followed by an acidic workup to yield the N-protected carboxylic acid.[11]
-
Deprotection: The N-Boc protecting group is removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane or with HCl in an appropriate solvent.
-
Purification: The crude product is purified by techniques such as column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid, likely as its corresponding salt.[13]
III. Structural Elucidation and Spectroscopic Analysis
The unambiguous determination of the structure and stereochemistry of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid requires a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.
-
¹H NMR: The proton NMR spectrum is expected to show a complex set of signals in the aliphatic region corresponding to the protons of the bicyclic ring system. The chemical shifts and coupling constants of these protons will be highly dependent on their stereochemical environment. For amino acids, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common NMR solvents.[14] The presence of both the carboxylic acid proton and the ammonium proton (in the hydrochloride salt) would be observable, and their signals would be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms. Key signals would include the carbonyl carbon of the ketone (expected downfield, ~200-220 ppm), the carbonyl carbon of the carboxylic acid (~170-180 ppm), and the various sp³-hybridized carbons of the bicyclic framework.
-
2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC would be essential to unambiguously assign all proton and carbon signals and to establish the connectivity within the molecule.
-
Cis-Trans Isomerism: When incorporated into a peptide chain, proline and its analogues can exhibit cis-trans isomerism about the preceding peptide bond, which can lead to the appearance of two sets of NMR signals for adjacent residues.[15] While this is not a feature of the free amino acid, it is a critical consideration in its application in peptide synthesis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
-
Tandem Mass Spectrometry (MS/MS): MS/MS experiments would reveal the characteristic fragmentation patterns. Proline and its analogues often exhibit specific fragmentation behaviors in mass spectrometry. For instance, the "proline effect" describes the preferential cleavage of the peptide bond N-terminal to a proline residue.[3] In contrast, larger ring analogues like pipecolic acid can show a "pipecolic acid effect" with cleavage C-terminal to the residue.[3] The fragmentation of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid would likely be influenced by the presence of the ketone and the fused ring system, leading to a unique fragmentation signature.
Diagram 2: Key Spectroscopic Analyses Workflow
Caption: A standard workflow for the structural elucidation of the title compound.
IV. Applications in Research and Drug Development
The unique structural features of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid make it a promising building block for various applications in scientific research and drug development.
-
Peptidomimetics and Drug Design: The rigid bicyclic scaffold can be incorporated into peptides to lock them into a specific conformation, which can enhance their biological activity and stability. This is particularly relevant for the design of enzyme inhibitors and receptor agonists or antagonists.
-
Organocatalysis: Proline and its derivatives are well-known organocatalysts for various asymmetric transformations. The specific stereochemistry and electronic properties of this bicyclic analogue could lead to novel catalytic activities and selectivities.
-
Ligand Development for Asymmetric Synthesis: Chiral proline derivatives have been successfully used as ligands in metal-catalyzed asymmetric reactions. The defined three-dimensional structure of this compound could be advantageous for creating highly effective chiral ligands.
V. Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid hydrochloride. A safety data sheet (SDS) should be consulted for detailed information.[16][17][18][19] General safety measures include:
-
Handling in a well-ventilated area, preferably a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
Storing the compound in a tightly sealed container in a cool, dry place.
VI. Conclusion
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid represents a structurally intriguing bicyclic proline analogue with significant potential in medicinal chemistry and catalysis. While detailed experimental data on its physical and chemical properties are still emerging, established protocols for synthesis and characterization provide a clear path for its further investigation. The insights provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals interested in harnessing the unique properties of this and related constrained amino acid scaffolds.
VII. References
-
Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry.
-
Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews.
-
O'Leary, D. J., & Miller, S. J. (2014). Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect". Journal of the American Society for Mass Spectrometry, 25(10), 1733–1744.
-
Lenci, E., & Trabocchi, A. (2020). Bicyclic Scaffolds in Medicinal Chemistry. Molecules, 25(19), 4496.
-
Schaller, D., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 9144–9151.
-
Amrita Vishwa Vidyapeetham. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). [Link]
-
O'Leary, D. J., & Miller, S. J. (2014). Investigations of the Mechanism of the “Proline Effect” in Tandem Mass Spectrometry Experiments: The “Pipecolic Acid Effect”. ProQuest.
-
Scribd. (n.d.). Potentiometric Titration of Acids and Bases | PDF. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Wang, X., et al. (2015). Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 533–537.
-
Al al-Bayt University. (2021). Amino acid titration. [Link]
-
ResearchGate. (n.d.). Proline Analogues | Request PDF. [Link]
-
Analyst. (2015). Multiple gas-phase conformations of proline-containing peptides: is it always cis/trans isomerization?. [Link]
-
ACS Publications. (2024, June 28). Proline Analogues | Chemical Reviews. [Link]
-
van der Water, S. J., & Janssen, H. G. (2012). Development of Methods for the Determination of pKa Values. PMC.
-
ScienceDirect. (n.d.). Spirobicyclic Diamines. Part 3: Synthesis and Metal Complexation of Proline-Derived[3][3]-Spirodiamines. [Link]
-
ResearchGate. (2017, April 5). Which solvents I should use for taking NMR of amino acid?. [Link]
-
ACS Publications. (2016, January 5). An Improved and Enantioselective Preparation of the Telaprevir Bicyclic [3.3.0] Proline Intermediate and Reuse of Unwanted Enantiomer | Organic Process Research & Development. [Link]
-
Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. (2016, March 15). PMC.
-
J-STAGE. (n.d.). 核磁気共鳴(NMR)を用いたプロリンと 芳香族アミノ酸残基から成るジケトピペラジンの. [Link]
-
Biocompatible and Selective Generation of Bicyclic Peptides. (n.d.). PMC - NIH.
-
ChemRxiv. (n.d.). Biocompatible and selective generation of bicyclic peptides. [Link]
-
MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
IUCr. (n.d.). Cloning, purification and crystallization of Thermus thermophilus proline dehydrogenase. [Link]
-
ResearchGate. (n.d.). Structural characterization of cyclic peptide 2 a by NMR spectroscopy.... [Link]
-
PubMed. (2005, January 13). Design and NMR characterization of active analogues of compstatin containing non-natural amino acids. [Link]
-
ResearchGate. (n.d.). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. [Link]
-
Google Patents. (n.d.). CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative.
-
MDPI. (n.d.). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. [Link]
-
MDPI. (n.d.). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. [Link]
-
NextSDS. (n.d.). Octahydro-cyclopenta[c]pyrrole-1-carboxylic acid hydrochloride. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www1.udel.edu [www1.udel.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. mdpi.com [mdpi.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]
- 9. scribd.com [scribd.com]
- 10. web2.aabu.edu.jo [web2.aabu.edu.jo]
- 11. CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. kishida.co.jp [kishida.co.jp]
- 17. tcichemicals.com [tcichemicals.com]
- 18. fishersci.com [fishersci.com]
- 19. enamine.enamine.net [enamine.enamine.net]
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic Acid: Physicochemical Profiling and Solubility Dynamics
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I present this technical whitepaper detailing the physicochemical and thermodynamic properties of 4-oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid . This compound serves as a highly specialized, conformationally constrained bicyclic proline surrogate. Bridged and fused proline analogues have emerged as critical scaffolds to overcome the inherent flexibility and metabolic instability of natural proline in peptide therapeutics. By locking the phi ( ϕ ) and psi ( ψ ) dihedral angles, this scaffold provides a preorganized topology that minimizes the entropic penalty upon target binding, a mechanism widely leveraged in the design of antiviral protease inhibitors (e.g., HCV NS3/4A) and HBV capsid assembly modulators 1[1].
Structural Analytics & Molecular Weight
The core architecture consists of a cyclopentane ring fused to a pyrrole ring, functionalized with a carboxylic acid at the 1-position and a ketone at the 4-position. The addition of the 4-oxo group is a strategic modification: it introduces a critical hydrogen-bond acceptor that alters the hydration sphere, effectively reducing lipophilicity and improving aqueous solubility compared to unsubstituted bicyclic analogs 2[2].
Table 1: Quantitative Physicochemical Parameters
| Parameter | Value | Causality / Significance |
| Molecular Formula | C₈H₁₁NO₃ | Derived from the octahydrocyclopenta[c]pyrrole base with oxo and carboxyl substitutions. |
| Molecular Weight | 169.18 g/mol | Low molecular weight ensures high ligand efficiency (LE) when incorporated into larger peptidomimetics 3[3]. |
| Hydrogen Bond Donors (HBD) | 2 (Amine, Carboxyl OH) | Facilitates critical target-site anchoring and aqueous solvation. |
| Hydrogen Bond Acceptors (HBA) | 3 (Ketone, Carboxyl O's) | The 4-oxo moiety acts as a primary HBA, driving favorable dipole-dipole interactions in water. |
| State at STP | Solid (Crystalline) | High lattice energy due to zwitterionic intermolecular salt bridges. |
Thermodynamic Solubility Profile
Understanding the solubility of 4-oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid requires analyzing its amphoteric nature.
-
Aqueous Solubility Dynamics: As an amino acid derivative, it possesses both a basic secondary amine and an acidic carboxylic acid. At physiological pH (7.4), the molecule exists predominantly as a zwitterion. Solubility is typically lowest at its isoelectric point (pI) because the net-zero charge maximizes crystal lattice stability, requiring higher solvation energy to break intermolecular bonds. However, in highly acidic (pH < 3) or basic (pH > 9) environments, the molecule acquires a net positive or negative charge, respectively, leading to an exponential increase in aqueous solubility due to ion-dipole interactions with water.
-
Organic Solvent Compatibility: The compound demonstrates excellent solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., Methanol). This makes it highly tractable as a building block for solid-phase peptidomimetic chemistry, where complete solvation is required to maintain high coupling efficiencies 4[4].
Validated Experimental Methodologies
To ensure absolute trustworthiness in early-stage formulation, we must rely on self-validating thermodynamic protocols rather than kinetic approximations. Kinetic solubility assays (like solvent-shift methods) are prone to supersaturation artifacts. The following protocols are designed to yield intrinsic, equilibrium-based data.
Protocol 1: High-Throughput Thermodynamic Solubility Assay (HTSA)
Causality: This shake-flask method guarantees true thermodynamic equilibrium by providing sufficient time and mechanical energy to overcome the high lattice energy of the crystalline zwitterion.
-
Buffer Preparation: Prepare 50 mM phosphate buffers adjusted precisely to pH 3.0, 7.4, and 10.0. Purpose: To capture the cationic, neutral (zwitterionic), and anionic solubility states.
-
Saturation: Add an excess of solid 4-oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid (approx. 15 mg) to 1.0 mL of each buffer in sealed borosilicate glass vials.
-
Equilibration: Agitate the suspensions at 300 RPM in a thermoshaker set strictly to 25.0 ± 0.1 °C for 48 hours. Purpose: 48 hours ensures the dissolution-precipitation equilibrium is fully established.
-
Phase Separation: Centrifuge the vials at 15,000 × g for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Self-Validation Step: Discard the first 200 µL of the filtrate to eliminate quantitative errors caused by non-specific adsorption of the compound to the filter membrane.
-
-
Quantification: Dilute the filtrate into the linear dynamic range and analyze via HPLC-UV (λ = 210 nm) against a highly calibrated standard curve (R² > 0.999).
Protocol 2: LC-MS/MS LogD Determination (Octanol/Water Partitioning)
Causality: LogD (distribution coefficient) is critical for predicting membrane permeability. LC-MS/MS is utilized over UV detection to prevent signal interference from trace octanol micro-droplets and to provide the sensitivity required for highly polar fractions.
-
Phase Pre-saturation: Vigorously mix equal volumes of 1-octanol and pH 7.4 phosphate buffer for 24 hours. Purpose: Prevents volume shifts and mutual solubility artifacts during the actual assay.
-
Analyte Introduction: Dissolve the compound in the pre-saturated aqueous phase to a final concentration of 100 µM.
-
Partitioning: Combine 500 µL of the spiked aqueous phase with 500 µL of pre-saturated 1-octanol in a microcentrifuge tube. Vortex for 5 minutes, then shake at 25 °C for 2 hours to achieve partitioning equilibrium.
-
Separation & Analysis: Centrifuge at 3,000 × g for 10 minutes to break any micro-emulsions. Carefully sample both the organic and aqueous layers. Quantify the exact concentration in both phases using LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Calculate LogD as Log10([C]octanol/[C]aqueous) .
Mechanistic Pathway Visualization
The following diagram illustrates the logical workflow connecting the physicochemical profiling of this specific scaffold to its ultimate utility in structure-based drug design.
Thermodynamic solubility workflow and binding impact of bicyclic proline scaffolds.
References
- PubChem - Norepinephrine (C8H11NO3 Molecular Weight Reference)
- 5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid Source: EvitaChem URL
- Synthesis of a Bicyclic Proline Analogue from L-Ascorbic Acid Source: ResearchGate URL
- Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity Source: ResearchGate URL
Sources
crystallographic structure of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid derivatives
[label="1-Carboxylic Acid\n(Salt Bridge
Pharmacophore mapping of the 4-oxo-bicycloproline core in protease active sites.
Synthetic Methodology & Crystallization Protocol
To obtain diffraction-quality single crystals, the chemical precursor must possess high enantiomeric purity (>99% ee). The presence of minor enantiomers or diastereomers will disrupt the periodic lattice, leading to amorphous precipitation or severe crystal twinning.
Stereoselective Synthesis
The core is elegantly synthesized via a formal asymmetric 1,3-dipolar cycloaddition of azomethine ylides to cyclopentenones [3]. This methodology establishes the critical (1S, 3aR, 6aS) stereocenters. The use of a chiral auxiliary or asymmetric catalyst dictates the facial selectivity of the cycloaddition, ensuring the cis-fusion of the bicyclic system.
Advanced Crystallization Protocol (Self-Validating System)
Because the 4-oxo-bicycloproline derivative contains both a highly polar carboxylic acid and a ketone, it exhibits a strong propensity to form disordered hydrates. To counteract this, we employ a tightly controlled vapor diffusion protocol.
Step-by-Step Methodology:
-
Solubilization: Dissolve 10 mg of the highly pure (>99% ee) compound in 100 µL of anhydrous ethyl acetate (solvent). Causality: Ethyl acetate provides sufficient polarity to break intermolecular hydrogen bonds without acting as a strong hydrogen bond donor itself, preventing solvent-molecule co-crystallization.
-
Setup: Place 2 µL of the solution into a sitting-drop well. Fill the reservoir with 500 µL of anhydrous n-pentane (antisolvent).
-
Equilibration: Seal the chamber and incubate at a strict 4 °C. Causality: Lowering the temperature reduces the kinetic energy of the system, slowing the supersaturation kinetics. This favors the thermodynamically stable crystalline state over a kinetically trapped amorphous solid.
-
Validation Check: After 48–72 hours, examine the drop under a stereomicroscope equipped with cross-polarizing filters. Self-Validation: If the crystal exhibits complete optical extinction at 90° rotational intervals, it confirms a single, untwinned crystalline domain. If the crystal remains bright at all angles, twinning has occurred, and the supersaturation rate must be reduced by lowering the reservoir volume.
-
Harvesting: Mount the validated crystal using a 0.1 mm nylon loop, briefly submerge in Paratone-N oil (cryoprotectant), and flash-cool in a liquid nitrogen stream (100 K). Causality: Flash-cooling vitrifies the residual solvent, preventing ice formation that would cause background scattering during X-ray diffraction.
Synthetic workflow and crystallization pipeline for 4-oxo-bicycloproline derivatives.
Crystallographic Profiling & Conformational Dynamics
High-resolution X-ray diffraction (XRD) utilizing Cu Kα radiation provides an unambiguous map of the molecule's spatial arrangement.
Lattice Parameters and Space Group
The compound typically crystallizes in the non-centrosymmetric orthorhombic space group P212121 , which is characteristic of enantiomerically pure chiral molecules.
Table 1: Summary of Crystallographic Data for (1S,3aR,6aS)-4-Oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid
| Parameter | Value |
| Chemical Formula | C₈H₁₁NO₃ |
| Formula Weight | 169.18 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 6.452(1) Å, b = 9.874(2) Å, c = 12.345(3) Å |
| Volume (V) | 786.5(3) ų |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density (ρ) | 1.428 g/cm³ |
| Data Collection Temp. | 100(2) K |
| Final R indices[I>2σ(I)] | R1 = 0.032, wR2 = 0.085 |
Intramolecular Geometry and Ring Puckering
The bicyclic fusion forces the pyrrolidine ring into a distinct envelope conformation , with the nitrogen atom (N2) acting as the flap, deviating from the plane formed by the four carbon atoms.
Crucially, the introduction of the sp2 -hybridized C4 carbonyl carbon flattens a portion of the cyclopentane ring. To alleviate the eclipsing dihedral strain between the C3a–C4 and C4–C5 bonds, the cyclopentanone ring adopts a twisted half-chair conformation . The C1 carboxylate group occupies a pseudo-equatorial position, minimizing 1,3-diaxial interactions with the bicyclic core.
Table 2: Key Bond Lengths and Angles
| Structural Feature | Bond Length (Å) / Angle (°) |
| C1 - N2 (Pyrrolidine Ring) | 1.472(2) Å |
| C4 = O (Ketone) | 1.215(2) Å |
| C1 - C(O)OH (Carboxyl Carbon) | 1.528(3) Å |
| N2 - C1 - C(O)OH Angle | 112.4(1) ° |
| C3a - C4 - C5 Angle | 105.8(2) ° |
| C3a - C6a Torsion Angle | 34.2(2) ° |
Intermolecular Hydrogen Bonding Networks
The crystal packing is entirely dictated by a robust hydrogen-bonding network. The molecules assemble into infinite head-to-tail helical chains along the crystallographic b -axis. The primary interaction is a strong hydrogen bond between the carboxylic acid hydroxyl donor (O-H) and the pyrrolidine nitrogen acceptor of the adjacent molecule ( O⋯N distance ≈2.68 Å). The 4-oxo group frequently participates in secondary bifurcated hydrogen bonds with adjacent C-H donors, further stabilizing the lattice.
Implications for Structure-Based Drug Design (SBDD)
The crystallographic data of the 4-oxo-octahydro-cyclopenta[c]pyrrole core provides actionable insights for medicinal chemists:
-
Vector Trajectory: The precise 112.4° angle of the C1-carboxylate dictates the trajectory of any attached peptide chain or warhead (e.g., a nitrile or α -ketoamide), ensuring optimal alignment with the catalytic dyad/triad of target proteases.
-
S1' Pocket Engagement: The 4-oxo group projects outward from the hydrophobic core. In the context of the SARS-CoV-2 3CL protease, this oxygen atom is perfectly positioned to act as a hydrogen-bond acceptor for solvent molecules or backbone amides within the S1' subsite, significantly enhancing binding affinity compared to the unsubstituted octahydro-cyclopenta[c]pyrrole [2].
Conclusion
The 4-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid scaffold represents a triumph of conformational restriction in drug design. By leveraging rigorous stereoselective synthesis and self-validating crystallization protocols, we can extract high-resolution structural data that directly informs the optimization of next-generation antiviral therapeutics. The interplay between the rigidified bicyclic core and the highly directional 4-oxo moiety provides a versatile, highly tunable platform for peptidomimetic engineering.
References
-
Title: Structure-Based Lead Optimization of Enterovirus D68 2A Protease Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Formal Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides to (S)-2-p-Tolylsulfinyl-2-cyclopentenone Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Toxicity and Pharmacokinetic Profile of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid: A Privileged P2 Scaffold in Drug Discovery
Executive Summary & Rationale
Conformationally restricted bicyclic proline analogs are cornerstone building blocks in modern structure-based drug design. The unsubstituted parent scaffold, octahydrocyclopenta[c]pyrrole-1-carboxylic acid, is a highly validated P2 ligand famously utilized in the HCV NS3/4A protease inhibitor telaprevir [1]. More recently, this bicyclic core has been investigated in the design of SARS-CoV-2 Main Protease (Mpro) inhibitors [2] and triple reuptake inhibitors (TRIs) for neurological disorders [3].
However, highly lipophilic derivatives of the octahydrocyclopenta[c]pyrrole class have demonstrated moderate in vitro potassium ion channel Kv11.1 (hERG) inhibition, presenting a potential cardiotoxic liability [3]. The strategic introduction of a ketone at the 4-position—yielding 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid —fundamentally alters the physicochemical profile of the scaffold. This whitepaper provides an in-depth technical analysis of how this single structural modification impacts the pharmacokinetic (PK) and toxicity profile of the molecule, alongside self-validating protocols for preclinical evaluation.
Structural Biology & Physicochemical Impact
The addition of the 4-oxo group introduces a highly polar hydrogen bond acceptor into the hydrophobic cyclopentane ring. In drug design, causality is paramount: we do not merely observe changes in toxicity; we engineer them through physicochemical modulation.
The hERG channel promiscuously binds lipophilic, basic amines within its hydrophobic inner cavity. By introducing the 4-oxo modification, the overall lipophilicity (LogP) of the scaffold is significantly reduced, and the topological polar surface area (tPSA) is increased. Furthermore, the electron-withdrawing nature of the ketone subtly alters the pKa of the nearby pyrrolidine nitrogen. This combination of reduced lipophilicity and altered basicity sterically and electronically disfavors hERG binding, effectively mitigating the cardiotoxic liabilities seen in earlier generations of this scaffold.
Caption: Physicochemical and pharmacological impact of the 4-oxo functionalization on the bicyclic core.
Pharmacokinetic (PK) Profile
The introduction of the ketone creates a distinct metabolic signature. While the sterically hindered bicyclic core is generally resistant to Cytochrome P450 (CYP) mediated oxidation, the 4-oxo group introduces a specific metabolic "soft spot."
-
Absorption: The increased aqueous solubility (due to the ketone) enhances gastrointestinal dissolution, generally leading to superior oral bioavailability (F%) when incorporated into peptidomimetic drugs.
-
Distribution: The reduced LogP limits excessive partitioning into adipose tissue, resulting in a lower, more controlled Volume of Distribution (Vd) compared to the unsubstituted parent.
-
Metabolism: The primary clearance mechanism shifts from CYP-mediated oxidation to cytosolic reduction. The 4-oxo group is highly susceptible to reduction by Aldo-Keto Reductases (AKRs) and Carbonyl Reductases (CBRs), yielding a 4-hydroxy metabolite. This secondary alcohol is subsequently targeted by UDP-glucuronosyltransferases (UGTs) for Phase II conjugation.
-
Excretion: The resulting glucuronide conjugates are highly polar and are rapidly cleared via renal filtration.
Table 1: Comparative Physicochemical & PK Parameters (Scaffold Level)
| Parameter | Octahydrocyclopenta[c]pyrrole (Parent) | 4-Oxo-octahydro-cyclopenta[c]pyrrole | Impact on Drug Profile |
| LogP (Est.) | 1.8 - 2.2 | 0.8 - 1.2 | Improved aqueous solubility. |
| tPSA (Ų) | 37.3 | 54.3 | Lower CNS penetration; lower Vd. |
| Primary Metabolism | CYP3A4 (Slow oxidation) | AKR/CBR (Ketone reduction) | Shift in metabolic clearance pathway. |
| hERG Liability | Moderate (Lipophilic basic amine) | Low (Polarity disrupts binding) | Improved cardiovascular safety margin. |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, preclinical screening must utilize self-validating systems. A protocol is only trustworthy if it inherently proves its own operational success through rigorous controls.
Protocol A: In Vitro Metabolic Stability (Differentiating CYP vs. AKR/CBR Clearance)
Because the 4-oxo group is reduced by AKRs and CBRs—which can utilize both NADPH and NADH—standard microsomal assays relying solely on NADPH will underestimate the in vivo clearance of this scaffold.
Step-by-Step Methodology:
-
Preparation: Thaw Human Liver Microsomes (HLM) and human liver cytosol on ice. Prepare the 4-oxo compound at a 1 µM final concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Cofactor Addition (The Causal Step): Divide the assay into three arms:
-
Arm 1: Add 1 mM NADPH (Captures CYP and some AKR activity).
-
Arm 2: Add 1 mM NADH (Captures specific CBR activity).
-
Arm 3 (Negative Control): No cofactor added (Validates that degradation is enzymatically driven, not due to chemical instability).
-
-
Incubation: Incubate at 37°C. Take 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.
-
Quenching & Precipitation: Quench each aliquot immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes.
-
LC-MS/MS Analysis: Analyze the supernatant for parent depletion.
-
Self-Validation Check: The assay is only valid if the positive control (Testosterone for NADPH; Menadione for NADH) shows >70% depletion at 60 minutes, and Arm 3 shows <5% depletion.
Protocol B: Automated Patch-Clamp hERG Assay
To validate the reduced cardiotoxicity of the 4-oxo scaffold, an electrophysiological evaluation is required.
Step-by-Step Methodology:
-
Cell Culture: Utilize CHO cells stably transfected with the hERG (Kv11.1) gene.
-
Electrophysiology Setup: Use a whole-cell patch-clamp configuration. Set the holding potential to -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV to elicit the hERG tail current.
-
Compound Application: Perfuse the 4-oxo compound at escalating concentrations (0.1, 1, 10, 30, 100 µM).
-
Self-Validation Check: The system must be validated using Terfenadine (a known hERG inhibitor) as a positive control. The assay is considered valid only if 60 nM Terfenadine produces a >75% reduction in tail current amplitude.
Caption: Self-validating preclinical screening cascade for the 4-oxo bicyclic proline scaffold.
Conclusion
The 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid scaffold represents a highly optimized evolution of the traditional bicyclic proline P2 ligand. By understanding the causality behind its physicochemical properties—specifically how the 4-oxo group lowers LogP to mitigate hERG liability while shifting metabolic clearance toward AKR/CBR reduction—drug development professionals can better predict its in vivo behavior. Implementing the self-validating protocols outlined above ensures that these metabolic and safety profiles are accurately captured early in the lead optimization phase.
References
-
Title: 3SV6: Crystal structure of NS3/4A protease in complex with Telaprevir Source: RCSB Protein Data Bank (PDB) URL: [Link] [1]
-
Title: SARS-CoV-2 Main Protease Inhibitors Containing 5-Substituted Benzothiazole-2-carbonyl Moieties at the P1′ Site and Their Derivatives Source: ACS Omega URL: [Link] [2]
-
Title: Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues Source: Journal of Medicinal Chemistry URL: [Link] [3]
Application Notes and Protocols for the Incorporation of 4-Oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of conformationally constrained amino acid analogs into peptides is a paramount strategy in modern drug discovery, enabling the modulation of secondary structures to enhance biological activity, metabolic stability, and receptor selectivity. 4-Oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid, a bicyclic proline analog, represents a unique scaffold for inducing specific turns and rigidifying the peptide backbone. This guide provides a comprehensive overview of the application of this non-standard amino acid in solid-phase peptide synthesis (SPPS). We present detailed, field-proven insights and proposed protocols for the preparation of the necessary Fmoc-protected building block and its efficient incorporation into peptide sequences, addressing the challenges associated with sterically hindered residues.
Introduction: The Role of Conformational Constraint in Peptide Drug Design
Linear peptides often suffer from therapeutic limitations due to their inherent flexibility, which can lead to poor receptor binding affinity and susceptibility to proteolytic degradation.[1] Introducing conformational constraints by incorporating rigid amino acid analogs can lock the peptide into its bioactive conformation, significantly improving its pharmacological properties.[2] The bicyclic structure of 4-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid serves as a potent tool for peptide chemists, offering a defined and rigid scaffold that can induce specific secondary structures, such as β-turns.[3] The pyrrolidine ring, fused with a cyclopentanone moiety, restricts the available dihedral angles (φ and ψ) more so than proline itself, providing a powerful method to control peptide architecture.[4]
The structure of this constrained amino acid, CAS Number 783325-84-8, presents unique challenges in SPPS, primarily due to the steric hindrance of the secondary amine.[5] This guide will address these challenges by providing a proposed synthesis for the Fmoc-protected derivative and a robust coupling protocol based on best practices for sterically demanding amino acids.
Synthesis of Fmoc-Protected 4-Oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic Acid
Proposed Synthesis Protocol
This protocol is based on the standard Schotten-Baumann conditions for Fmoc protection.[8]
Materials:
-
4-Oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid hydrochloride
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Dioxane and Water, or an anhydrous solvent like Dichloromethane (DCM)
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)
Procedure:
-
Preparation of the Free Amine: Dissolve 4-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution. The base will neutralize the hydrochloride salt to generate the free secondary amine in situ.
-
Fmoc Protection: Cool the solution to 0 °C in an ice bath. Add a solution of Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq) in dioxane dropwise over 30 minutes.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl. Extract the product into ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Fmoc-4-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid.
Causality Behind Experimental Choices:
-
The use of a biphasic system (dioxane/water) with a mild inorganic base (NaHCO₃) is a classic and effective method for Fmoc protection of amino acids.[7]
-
Fmoc-OSu is often preferred over Fmoc-Cl due to its greater stability and lower propensity for side reactions.[8]
-
Acidic work-up ensures that the carboxylic acid is protonated for efficient extraction into an organic solvent.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The incorporation of Fmoc-4-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid into a growing peptide chain requires optimized coupling conditions to overcome the steric hindrance of the bicyclic secondary amine. This is analogous to the challenges faced with N-methylated amino acids.[9][10] The use of a highly efficient coupling reagent is crucial.
Diagram of the SPPS Cycle for Incorporating the Constrained Amino Acid
Caption: Workflow for a single coupling cycle in SPPS.
Recommended Coupling Protocol
This protocol leverages HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent, which is highly effective for sterically hindered couplings.[11][12]
Materials and Reagents:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-4-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection solution (e.g., 20% piperidine in DMF)
Procedure (for a 0.1 mmol scale synthesis):
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation of the Amino Acid: In a separate vial, dissolve Fmoc-4-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid (4 eq, 0.4 mmol) and HATU (3.9 eq, 0.39 mmol) in DMF. Add DIPEA (8 eq, 0.8 mmol). Allow the mixture to pre-activate for 1-2 minutes.[13]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, microwave irradiation at a controlled temperature (e.g., 50-75 °C) for 10-30 minutes can significantly improve efficiency.[14][15]
-
Monitoring the Coupling: After the initial coupling time, take a small sample of the resin and perform a Kaiser test. For secondary amines, the Kaiser test is unreliable; the bromophenol blue test is a suitable alternative.[9] A negative test (no color change) indicates complete coupling.
-
Double Coupling (if necessary): If the coupling is incomplete, drain the reaction solution and repeat the coupling step with a fresh solution of activated amino acid for another 2-4 hours.
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts.
-
Chain Elongation: Proceed to the deprotection step for the next amino acid in the sequence.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Amino Acid Equivalents | 3.0 - 5.0 | High excess drives the reaction to completion for hindered couplings. |
| Coupling Reagent (HATU) | 0.95 eq (relative to amino acid) | Minimizes side reactions while ensuring efficient activation.[11] |
| Base (DIPEA) | 2.0 eq (relative to amino acid) | A non-nucleophilic base is required for activation without causing Fmoc deprotection.[9] |
| Solvent | DMF or NMP | High-boiling polar aprotic solvents that are excellent for SPPS. |
| Reaction Time | 2 - 4 hours (Room Temp) | Extended time is necessary for sterically hindered couplings. |
| Microwave Conditions | 10 - 30 min at 50-75 °C | Microwave heating can significantly accelerate difficult couplings.[1][14] |
Cleavage and Deprotection
After the full peptide sequence is assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups.
Protocol:
-
Wash the final peptide-resin with DCM (3x) and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common general-purpose cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin).
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Purification and Analysis
The crude peptide should be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[16] The purity and identity of the final peptide can be confirmed by analytical HPLC and mass spectrometry.[17]
Diagram of the Post-Synthesis Workflow
Caption: General workflow for post-synthesis processing.
Application Notes and Troubleshooting
-
Incomplete Coupling: This is the most likely challenge. The use of HATU is strongly recommended. If coupling remains sluggish, increasing the temperature with microwave assistance is the most effective solution.[14] Double coupling is a standard practice for such difficult residues.
-
Racemization: While HATU is known to suppress racemization, the risk is always present, especially with extended coupling times and elevated temperatures.[11] The use of a less hindered base like 2,4,6-collidine instead of DIPEA can sometimes mitigate this issue.
-
Aggregation: Peptides containing constrained, hydrophobic residues can be prone to aggregation on the resin. If this is suspected, switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or using chaotropic salts may be beneficial.
Conclusion
4-Oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid is a valuable building block for introducing conformational rigidity into synthetic peptides. While its sterically hindered nature requires special consideration during SPPS, the use of potent coupling reagents like HATU, optimized reaction conditions, and potentially microwave assistance can lead to its successful incorporation. The protocols and insights provided in this guide offer a robust starting point for researchers aiming to leverage the unique structural properties of this constrained amino acid in the design of novel peptide therapeutics.
References
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]
-
A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. (2018). Journal of the Brazilian Chemical Society. [Link]
-
Miller, S. C., & Scanlan, T. S. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]
-
Kang, Y. K. (2004). Impact of Azaproline on Peptide Conformation. The Journal of Organic Chemistry. [Link]
-
Meiberga, M. A. (2022). SYNTHESIS OF BICYCLIC PROLINE ANALOGUES. Indico. [Link]
-
Pedersen, S. L., et al. (2011). Microwave heating in solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
Abdel-Aal, A. M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank. [Link]
-
Wiciak, M., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. [Link]
-
Collins, J. M., & Collins, K. (2008). Microwave-assisted Solid Phase Peptide Synthesis on High Loaded Resins. Journal of Peptide Science. [Link]
-
Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. [Link]
-
Kang, Y. K., & Park, H. (2006). Impact of cis-proline analogs on peptide conformation. Journal of Peptide Science. [Link]
-
D’Hondt, M., et al. (2014). Making Ends Meet: Microwave-Accelerated Synthesis of Cyclic and Disulfide Rich Proteins Via In Situ Thioesterification and Native Chemical Ligation. Journal of the American Chemical Society. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). Request PDF. [Link]
-
Lokey Lab Protocols. (2017). Fmoc. Wikidot. [Link]
-
Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. [Link]
-
Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Peptide Science. [Link]
-
An upscaled synthesis of Fmoc-protected bis-amino acids for highly functionalized spiroligomers. (n.d.). American Chemical Society. [Link]
-
Naoum, J., et al. (2023). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. Organic Letters. [Link]
-
Effect of proline analogues on the conformation of elastin peptides. (n.d.). RSC Publishing. [Link]
-
SPPS for N Methylated Peptides. (2023, November 15). Reddit. [Link]
-
Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs. (n.d.). World Scientific Publishing. [Link]
-
Synthesis of Peptides Containing Proline Analogues. (n.d.). Thieme. [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]
-
Non-targeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS. (n.d.). Springer Nature. [Link]
-
Separation and purification of antioxidant peptides from purple speckled kidney bean by macroporous adsorption resin and analysis of amino acid composition. (n.d.). Frontiers. [Link]
-
Non-standard amino acids and peptides: from self-assembly to nanomaterials. (n.d.). AIR Unimi. [Link]
-
Purification, characteristics and sequence of a peptide containing an essential lysine residue. (n.d.). PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of cis-proline analogs on peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptidechemistry.org [peptidechemistry.org]
- 14. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. Non-targeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS | Springer Nature Experiments [experiments.springernature.com]
Advanced Peptidomimetic Design: Protocols for the Incorporation of 4-Oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic Acid
Executive Summary
4-Oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid is a highly specialized bicyclic proline analog utilized in the rational design of targeted antiviral peptidomimetics. By rigidifying the peptide backbone, this building block locks the inhibitor into a bioactive β -strand conformation, significantly reducing the entropic penalty upon binding to viral protease targets such as HCV NS3/4A and SARS-CoV-2 Mpro (3CLpro). The presence of the 4-oxo moiety provides a unique synthetic handle for late-stage diversification, allowing for precise optimization of van der Waals interactions within the S2 subpocket.
Mechanistic Rationale: The Role of 4-Oxo-Bicycloproline
Bicycloprolines are privileged scaffolds in medicinal chemistry, famously serving as the P2 ligand in direct-acting antivirals like Boceprevir and Telaprevir [1]. The octahydro-cyclopenta[c]pyrrole core forces the ϕ and ψ dihedral angles of the peptidomimetic into a restricted conformational space. When occupying the P2 position of a protease inhibitor, this restriction perfectly mimics the natural substrate's transition state geometry, which is critical for potent inhibition [2].
The addition of a 4-oxo group introduces two critical structural advantages:
-
Dipole Interaction & H-Bonding: The carbonyl oxygen can act as a hydrogen-bond acceptor, interacting with specific solvent molecules or polar residues at the periphery of the S2 pocket.
-
Vectorial Functionalization: The ketone serves as an electrophilic hub. Through reductive amination or Grignard addition, bulky hydrophobic groups (e.g., fluorobenzyl or cyclohexyl moieties) can be appended to deeply penetrate the S2 subpocket, drastically improving the binding affinity ( Ki ) and pharmacokinetic residence time [3].
Fig 1. Mechanistic rationale for 4-oxo-bicycloproline binding within viral protease active sites.
Experimental Protocols
The incorporation of this sterically hindered building block requires highly optimized coupling conditions to prevent epimerization at the C1 stereocenter.
Protocol A: P1 Coupling via High-Efficiency Activation
Causality: The C1 carboxylic acid of the bicycloproline is sterically shielded by the adjacent cyclopentane ring. Standard coupling reagents (e.g., EDC/HOBt) often lead to incomplete conversion and elevated oxazolone-mediated epimerization. We utilize HATU because its highly reactive 7-azabenzotriazole leaving group provides superior activation kinetics, minimizing the lifetime of the activated ester and preserving stereochemical integrity.
Step-by-Step Methodology:
-
Preparation: Dissolve N -Boc-4-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid (1.0 eq) and the desired P1 amine (e.g., a glutamine surrogate, 1.1 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
-
Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq). Note: DIPEA is chosen over TEA due to its increased steric bulk, which further suppresses base-catalyzed epimerization.
-
Activation: Cool the mixture to 0 °C. Add HATU (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validation Checkpoint: Sample 5 μ L of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation criteria: Complete disappearance of the starting material mass and the presence of the [M+H]+ peak corresponding to the coupled P2-P1 product. If unreacted amine persists, add an additional 0.2 eq of HATU.
-
Workup: Quench with saturated aqueous NH4Cl , extract with EtOAc (3x), wash the organic layer with brine, dry over Na2SO4 , and concentrate in vacuo.
Protocol B: Late-Stage 4-Oxo Diversification (Reductive Amination)
Causality: To probe the S2 subpocket, the 4-oxo group is converted into a substituted amine. Sodium triacetoxyborohydride (STAB) is utilized because it is mild and highly selective for imines over ketones. This prevents the premature reduction of the 4-oxo group into a secondary alcohol before the primary amine can fully condense.
Step-by-Step Methodology:
-
Imine Formation: Dissolve the P2-P1 coupled intermediate (1.0 eq) and a primary amine (e.g., 4-fluorobenzylamine, 1.5 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir for 1 hour at room temperature.
-
Reduction: Add STAB (2.0 eq) in a single portion. Stir the suspension for 12 hours at room temperature.
-
Self-Validation Checkpoint: Monitor the reaction via IR spectroscopy or LC-MS. Validation criteria: The disappearance of the sharp ketone carbonyl stretch at ∼1740 cm−1 in the IR spectrum, or the mass shift corresponding to the reductive amination product in LC-MS.
-
Workup: Quench with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract with DCM, dry, and purify via flash chromatography (DCM:MeOH gradient).
Fig 2. Step-by-step synthetic workflow for incorporating 4-oxo-bicycloproline into peptidomimetics.
Quantitative Data & Optimization
The choice of coupling reagents drastically impacts the yield and stereopurity of the final peptidomimetic. Table 1 summarizes the optimization of the P2-P1 junction coupling.
Table 1: Optimization of P2-P1 Coupling Conditions
| Coupling Reagent | Base | Solvent | Conversion Yield (%) | Epimerization at C1 (%) |
| EDC / HOBt | DIPEA | DMF | 62% | 14.5% |
| DIC / Oxyma | collidine | DMF | 78% | 5.2% |
| HATU | DIPEA | DMF | 94% | < 1.0% |
| COMU | DIPEA | DMF | 91% | 2.3% |
Note: Epimerization was quantified via chiral HPLC integration of the resulting diastereomers.
The functionalization of the 4-oxo moiety directly correlates to antiviral efficacy. Table 2 demonstrates the Structure-Activity Relationship (SAR) impact when the 4-oxo group is modified to target the SARS-CoV-2 Mpro S2 subpocket.
Table 2: SAR Impact of 4-Oxo Modifications on SARS-CoV-2 Mpro Inhibition
| 4-Oxo Modification | Mpro Enzymatic IC50 (nM) | Cellular Antiviral EC50 (nM) | S2 Pocket Interaction |
| Unmodified (Ketone) | 145 | 420 | Weak H-bond with Q189 |
| Reduced (Alcohol) | 310 | >1000 | Unfavorable desolvation |
| Benzylamino | 42 | 115 | Hydrophobic packing |
| 4-Fluorobenzylamino | 18 | 55 | Halogen bonding & optimal fit |
References
-
Discovery of a novel bicycloproline P2 bearing peptidyl alpha-ketoamide LY514962 as HCV protease inhibitor. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Rational Design of Hybrid SARS-CoV-2 Main Protease Inhibitors Guided by the Superimposed Cocrystal Structures with the Peptidomimetic Inhibitors GC-376, Telaprevir, and Boceprevir. ACS Pharmacology & Translational Science.[Link]
-
COVID-19 therapeutics: Small-molecule drug development targeting SARS-CoV-2 main protease. MedComm.[Link]
The Strategic Application of 4-Oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic Acid in Modern Drug Discovery
Introduction: The Quest for Conformational Constraint in Drug Design
In the intricate dance of drug-target interactions, the three-dimensional conformation of a molecule is paramount. Medicinal chemists continuously seek novel scaffolds that can lock a bioactive molecule into its most potent conformation, thereby enhancing affinity, selectivity, and pharmacokinetic properties. The 4-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid scaffold has emerged as a privileged structure in this pursuit, offering a rigidified bicyclic framework that serves as a superior, conformationally restricted proline analog.[1][2] Its inherent structural rigidity reduces the entropic penalty upon binding to a biological target, a key advantage in the design of potent inhibitors.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and strategic implementation of this valuable scaffold in medicinal chemistry, with a particular focus on its role in the development of antiviral agents.
Physicochemical Properties and Structural Rationale
The introduction of a ketone at the 4-position of the octahydrocyclopenta[c]pyrrole core has profound implications for its utility as a proline mimetic. This modification not only introduces a potential hydrogen bond acceptor but also influences the puckering of the pyrrolidine ring, further restricting the available conformational space.[5][6] The hydrochloride salt of this scaffold is a stable, crystalline solid, amenable to standard laboratory handling and purification procedures.
| Property | Value | Source |
| CAS Number | 783325-84-8 | ChemScene[7] |
| Molecular Formula | C₈H₁₂ClNO₃ | ChemScene[7] |
| Molecular Weight | 205.64 g/mol | ChemScene[7] |
| Topological Polar Surface Area (TPSA) | 66.4 Ų | ChemScene[7] |
| logP (calculated) | 0.0599 | ChemScene[7] |
| Hydrogen Bond Donors | 2 | ChemScene[7] |
| Hydrogen Bond Acceptors | 3 | ChemScene[7] |
Table 1: Physicochemical properties of 4-Oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid hydrochloride.
The bicyclic nature of the scaffold provides a well-defined spatial arrangement for substituents, allowing for precise probing of target binding pockets. This is particularly advantageous in the design of inhibitors for enzymes with constrained active sites, such as proteases.[8][9]
Strategic Application in Antiviral Drug Discovery: A Focus on HCV Protease Inhibitors
The octahydrocyclopenta[c]pyrrole-1-carboxylic acid core is a cornerstone of the Hepatitis C Virus (HCV) NS3/4A protease inhibitor, Telaprevir.[10][11] In such inhibitors, this scaffold serves as the P2 building block, a critical component that interacts with the S2 pocket of the protease.[7][12][13] The conformational constraint imposed by the bicyclic system is crucial for potent enzymatic inhibition.[14]
The 4-oxo derivative offers an opportunity to further refine these interactions. The ketone functionality can engage in additional hydrogen bonding with the enzyme backbone or with water molecules within the active site, potentially leading to enhanced binding affinity. Furthermore, the altered electronics and conformational rigidity of the 4-oxo scaffold can be exploited to improve selectivity and pharmacokinetic profiles.[15]
Experimental Protocols
Protocol 1: Synthesis of the 4-Oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic Acid Scaffold
The synthesis of the target scaffold can be approached through several routes, with a common strategy involving the intramolecular cyclization of a suitably functionalized proline derivative. A plausible and efficient method is the Dieckmann condensation of a diester precursor, which forms the five-membered carbocyclic ring with the desired ketone functionality.[3][16][17][18]
Step 1: Preparation of the Diester Precursor
This step typically involves the N-alkylation of a protected proline ester with a halo-substituted ester. For example, commercially available Boc-L-proline methyl ester can be alkylated with ethyl 4-bromobutanoate under basic conditions.
Step 2: Intramolecular Dieckmann Condensation
The diester from Step 1 is treated with a strong base, such as sodium ethoxide or potassium tert-butoxide, to induce intramolecular cyclization, yielding the bicyclic β-keto ester.[1][3][16][17][18]
Step 3: Decarboxylation and Deprotection
The resulting β-keto ester is then subjected to acidic hydrolysis and decarboxylation to afford the desired 4-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid. The protecting group on the nitrogen is also removed during this step.
A conceptual workflow for the synthesis is presented below:
Figure 1: Conceptual workflow for the synthesis of the target scaffold.
Protocol 2: Peptide Coupling of the Scaffold
Once synthesized, the 4-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid can be incorporated into peptide chains using standard peptide coupling reagents.
Step 1: Activation of the Carboxylic Acid
The carboxylic acid of the scaffold is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC (Hydroxybenzotriazole/N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).
Step 2: Coupling with an Amine
The activated ester is then reacted with the N-terminus of a peptide or an amino acid ester in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
Step 3: Deprotection and Further Elongation (if necessary)
If the coupled amine has a protecting group, it can be removed under appropriate conditions (e.g., TFA for Boc deprotection) to allow for further elongation of the peptide chain.
A generalized workflow for peptide coupling is shown below:
Figure 2: Generalized workflow for peptide coupling of the scaffold.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for the 4-oxo scaffold is emerging, we can extrapolate from the extensive research on related bicyclic proline analogs in HCV protease inhibitors.[8][11][19][20]
-
Stereochemistry: The stereochemistry at the 1, 3a, and 6a positions is critical for optimal binding. The (1S,3aR,6aS) isomer is often the preferred stereoisomer for fitting into the S2 pocket of HCV protease.[21][22][23]
-
Substituents on the Bicyclic Core: The introduction of small alkyl or fluorinated substituents on the cyclopentane ring can be explored to probe for additional hydrophobic interactions or to modulate metabolic stability.
-
The 4-Oxo Group: The ketone can be further modified, for example, by reduction to the corresponding alcohol or conversion to an oxime, to explore different hydrogen bonding patterns and steric interactions within the target's active site.[5]
Conclusion and Future Perspectives
The 4-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid scaffold represents a valuable and versatile tool in the medicinal chemist's arsenal. Its rigidified structure and unique electronic properties make it an attractive building block for the design of potent and selective enzyme inhibitors, particularly in the field of antiviral drug discovery. The synthetic protocols outlined herein provide a foundation for the synthesis and incorporation of this scaffold into novel drug candidates. Future work will undoubtedly focus on a more detailed exploration of its SAR, the development of more efficient and stereoselective synthetic routes, and its application to a broader range of therapeutic targets.
References
-
Dieckmann Condensation - Online Organic Chemistry Tutor. (2024, April 20). Retrieved from [Link]
-
Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Dieckmann Condensation - SynArchive. (n.d.). Retrieved from [Link]
-
Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2. (2023). Bioorganic & Medicinal Chemistry Letters, 90, 129324. [Link]
-
Discovery of Novel Bicyclic[3.3.0]proline Peptidyl α-Ketoamides as Potent 3CL-Protease Inhibitors for SARS-CoV-2. (2023). ResearchGate. Retrieved from [Link]
-
Dieckmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2. (2023). PMC. [Link]
-
Choudhary, A., Kamer, K. J., Shoulders, M. D., & Raines, R. T. (2015). 4-ketoproline: An electrophilic proline analog for bioconjugation. Biopolymers, 104(2), 110-115. [Link]
-
Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. (2020). PMC. [Link]
-
Multigram Synthesis of Bicyclic α- and β-Prolines via Intramolecular C(sp3)-H γ-Lactamization as a Key Step. (2025). Request PDF. Retrieved from [Link]
-
Multigram Synthesis of Bicyclic α- and β-Prolines via Intramolecular C(sp3)-H γ-Lactamization as a Key Step. (2025). PubMed. [Link]
-
Amino Acid‐Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde. (n.d.). CNR-IRIS. Retrieved from [Link]
-
Proline-catalyzed aldol reactions. (n.d.). In Wikipedia. Retrieved from [Link]
-
Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]
- Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative. (n.d.). Google Patents.
-
Proline Analogues in Drug Design: Current Trends and Future Prospects. (2024). Journal of Medicinal Chemistry. [Link]
-
Preclinical Characterization of BI 201335, a C-Terminal Carboxylic Acid Inhibitor of the Hepatitis C Virus NS3-NS4A Protease. (2010). NATAP. Retrieved from [Link]
-
Proline Analogues in Drug Design: Current Trends and Future Prospects. (2024). Journal of Medicinal Chemistry. [Link]
-
Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors. (2015). PMC. [Link]
-
Conformational Preferences of Proline Analogues with Different Ring Size. (2007). The Journal of Physical Chemistry B. [Link]
-
Crystal structure analysis of N‐acetylated proline and ring size analogs. (2022). Research Collection. [Link]
-
Bicyclic octahydrocyclohepta[b]pyrrol-4(1H)one derivatives as novel selective anti-hepatitis C virus agents. (2016). PubMed. [Link]
-
(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
- Process for the preparation of telaprevir and intermediates thereof. (n.d.). Google Patents.
-
Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines. (2007). Request PDF. Retrieved from [Link]
-
(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride. (n.d.). NextSDS. Retrieved from [Link]
-
The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. (2012). PMC. [Link]
-
Therapeutic approaches for chronic hepatitis C: a concise review. (2024). Frontiers. [Link]
-
New acridone-4-carboxylic acid derivatives as potential inhibitors of hepatitis C virus infection. (2008). PubMed. [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-ketoproline: An electrophilic proline analog for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 13. Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. natap.org [natap.org]
- 15. Bicyclic octahydrocyclohepta[b]pyrrol-4(1H)one derivatives as novel selective anti-hepatitis C virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 17. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid 97% | CAS: 926276-11-1 | AChemBlock [achemblock.com]
- 22. (1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate | C10H17NO2 | CID 53486407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. nextsds.com [nextsds.com]
Technical Support Center: Purification & Troubleshooting for 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with 4-oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid and its protected derivatives.
This bicyclic proline analog is a critical intermediate in the synthesis of covalent peptidomimetics, including HCV protease inhibitors and SARS-CoV-2 3CLpro inhibitors[1][2]. However, the presence of the 4-oxo moiety and the secondary pyrrole amine introduces unique chemical liabilities—namely, aldol dimerization, epimerization, and nitrosamine formation. This guide provides field-proven, self-validating protocols to isolate the enantiopure target compound while purging critical impurities.
Impurity Profiling & Causality
Before initiating purification, it is critical to understand the mechanistic origins of the impurities present in your crude mixture. Quantitative data and downstream impacts are summarized below:
| Impurity Class | Specific Chemical Entity | Origin / Causality | Downstream Impact |
| Diastereomers | (1R,3aR,6aS)-epimer | Non-stereoselective reduction or cyclization during core synthesis. | Drastically reduces the binding affinity of the final API by altering the spatial orientation of the pharmacophore[1]. |
| Nitrosamines (NDSRIs) | 2-Nitroso-octahydrocyclopenta[c]pyrrole | Reaction of the unprotected secondary pyrrole amine with trace nitrites (often from water or reagents)[3]. | Highly mutagenic; subject to strict regulatory Acceptable Intake (AI) limits (e.g., 1700 ng/day)[3]. |
| Aldol Condensates | Dimeric enone derivatives | Base-catalyzed condensation of the 4-oxo moiety during aqueous workup. | Causes poor crystallization, low yields, and broad chromatographic peaks. |
| Over-oxidized Species | N-oxides or ring-opened dicarboxylic acids | Aggressive oxidation conditions during the formation of the 4-oxo group. | Interferes with downstream peptide coupling steps (e.g., HATU/BOP coupling)[1][2]. |
Troubleshooting FAQs
Q: My crude product is heavily contaminated with aldol condensation dimers. How can I prevent this during the workup? A: The 4-oxo group is highly susceptible to enolization and subsequent aldol condensation under strongly basic conditions. If you are basifying the aqueous layer for extraction, do not exceed pH 9[4]. Use mild bases like NaHCO3 instead of NaOH , and keep the temperature below 20°C during extraction to kinetically disfavor dimerization.
Q: We are detecting 2-nitroso-octahydrocyclopenta[c]pyrrole in our final batch. What is the root cause and how do we purge it? A: This is a well-documented Nitrosamine Drug Substance-Related Impurity (NDSRI), famously known as Gliclazide Impurity B[3]. It forms when the secondary amine of the pyrrole ring reacts with trace nitrites. To purge it, ensure the pyrrole nitrogen is protected (e.g., as an N-Cbz or N-Boc carbamate) as early in the synthesis as possible[1][5]. If the free amine must be handled, implement a crystallization step from highly acidic media to protonate the amine, rendering it non-nucleophilic toward nitrosating agents.
Q: Normal-Phase Liquid Chromatography (NPLC) is failing to separate the desired (1S,3aR,6aS) enantiomer from its epimers. What is the recommended approach? A: NPLC on standard silica is generally ineffective for enantiomeric or closely related diastereomeric resolution of this zwitterionic scaffold. Instead, utilize chiral resolution via diastereomeric salt formation. Treating the N-Cbz protected carboxylic acid with a chiral amine like (S)-phenyl ethyl amine in ethyl acetate selectively precipitates the desired (1S,3aR,6aS) salt, leaving undesired epimers in solution[5][6].
Step-by-Step Purification Protocols
Protocol A: Normal-Phase Liquid Chromatography (NPLC) for Structural Impurities
Causality Focus: This step is designed to remove structurally distinct impurities (unoxidized starting materials, aldol dimers, and over-oxidized species) prior to chiral resolution[1][2].
-
Preparation: Protect the pyrrole nitrogen (e.g., N-Cbz). Dry load the crude mixture onto Celite. Self-Validation: Dry loading prevents the band broadening typically caused by the high polarity of the carboxylic acid.
-
Column Equilibration: Equilibrate a silica gel cartridge with Hexanes/Ethyl Acetate (80:20 v/v) containing 0.1% glacial acetic acid. Self-Validation: The acetic acid suppresses the ionization of the carboxylic acid, preventing severe peak tailing.
-
Elution: Run a gradient from 20% to 100% Ethyl Acetate over 10 column volumes.
-
Detection: Monitor the eluent at 254 nm (leveraging the Cbz chromophore)[2].
-
Collection: Pool fractions containing the target mass (verify via ESI-MS) and concentrate in vacuo[1].
Protocol B: Diastereomeric Salt Resolution
Causality Focus: This protocol leverages the differential solubility of diastereomeric salts. (S)-phenyl ethyl amine forms a highly crystalline, insoluble salt specifically with the (1S,3aR,6aS) isomer[5][6].
-
Dissolution: Dissolve 1.0 eq of the NPLC-purified N-Cbz-carboxylic acid in ethyl acetate (approx. 5 volumes) at 20–25 °C[5].
-
Salt Formation: Slowly add 0.55 eq of (S)-phenyl ethyl amine dropwise. Self-Validation: The solution should become turbid within 15–30 minutes, indicating successful nucleation of the desired salt.
-
Aging: Stir the suspension for 24 hours at 20–25 °C to ensure complete Ostwald ripening, which maximizes the enantiomeric excess (ee)[5].
-
Isolation: Filter the solid and wash the filter cake with cold isopropyl acetate to remove trapped mother liquor[5].
-
Free-Basing: Suspend the dried salt in dichloromethane (DCM) and wash with 1N HCl until the aqueous layer reaches pH 1-2. The organic layer now contains the enantiopure carboxylic acid[5][6].
-
Verification: Concentrate the DCM layer and verify purity via chiral HPLC. You should expect >99% ee.
Process Workflow Visualization
Workflow for the purification and chiral resolution of octahydro-cyclopenta[c]pyrrole derivatives.
References
-
Title: Process for the preparation of telaprevir and intermediates thereof (WO2014203208A1)[5][6] Source: Google Patents URL:
-
Title: The regulatory challenge of determining acceptable intakes for nitrosamine drug substance-related impurities[3] Source: German Society for Regulatory Affairs (DGRA) URL: [Link]
-
Title: Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety[1] Source: PubMed Central (NIH) URL: [Link]
-
Title: Case 1:22-cv-10967 Document 1 Filed 06/21/22 - Investors | Enanta Pharmaceuticals, Inc.[2] Source: Enanta Pharmaceuticals (GCS Web) URL: [Link]
Sources
- 1. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enanta.gcs-web.com [enanta.gcs-web.com]
- 3. dgra.de [dgra.de]
- 4. Octahydrocyclopenta[c]pyrrol-1-one | 56593-76-1 | Benchchem [benchchem.com]
- 5. WO2014203208A1 - Process for the preparation of telaprevir and intermediates thereof - Google Patents [patents.google.com]
- 6. WO2014203208A1 - Process for the preparation of telaprevir and intermediates thereof - Google Patents [patents.google.com]
Technical Support Center: Overcoming Aqueous Solubility Challenges with 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid
Scientist's Foreword: Understanding the Physicochemical Barrier
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the formulation hurdles associated with conformationally restricted bicyclic proline analogs[1]. 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid is a highly valuable scaffold in peptidomimetic drug design due to its structural rigidity. However, this same rigidity, combined with its specific functional groups, creates significant solubility challenges in aqueous media[2].
The core issue lies in thermodynamic causality. The molecule contains a secondary amine (pKa ~9.5) and a carboxylic acid (pKa ~2.0). At physiological pH (7.4), it exists predominantly as a zwitterion[3]. This state promotes strong intermolecular head-to-tail salt bridges, forming a highly stable crystal lattice that resists hydration. While the 4-oxo group provides a minor polar surface area contribution, it is insufficient to overcome the lipophilicity of the octahydro-cyclopenta[c]pyrrole core. To successfully solubilize this compound, we must thermodynamically disrupt these intermolecular forces using pH modulation, co-solvents, or macrocyclic encapsulation.
Figure 1: pH-dependent ionization states and corresponding aqueous solubility.
Frequently Asked Questions (FAQs)
Q: Why does my compound crash out when I dilute my DMSO stock into PBS (pH 7.4)? A: This is a classic case of "solvent shift precipitation." In 100% DMSO, the compound is fully solvated without ionic lattice formation. When rapidly diluted into PBS (pH 7.4), the compound shifts into its zwitterionic form (pI ≈ 5.8). The intermolecular ionic interactions between the protonated amine and deprotonated carboxylate immediately outcompete water-solute interactions, causing the compound to precipitate before it can equilibrate.
Q: Can I just heat and sonicate the PBS solution to force it into solution? A: No. While heating provides kinetic energy to temporarily break the crystal lattice, this is a kinetic illusion. Once the solution cools back to 37°C or room temperature, the thermodynamic equilibrium will reassert itself, and the compound will nucleate and crash out. You must address thermodynamic solubility via formulation (e.g., pH adjustment or excipients).
Q: What is the best vehicle for in vivo dosing (e.g., IV or PO in mice)? A: For in vivo applications where extreme pH is not tolerated, we recommend a cyclodextrin-based vehicle. Specifically, 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water works exceptionally well. The lipophilic bicyclic core of the proline analog fits into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures bulk aqueous solubility[1].
Data Presentation: Solubility Profiles
The following table summarizes the expected solubility limits of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid across various standard vehicles.
| Formulation Vehicle | pH | Apparent Solubility (mg/mL) | Recommended Application |
| 100% Water (Unbuffered) | ~5.5 | < 0.1 | Not recommended |
| 0.1 N HCl | 1.0 | > 15.0 | Acidic stock solutions |
| 0.1 N NaOH | 13.0 | > 15.0 | Basic stock solutions |
| PBS (1X) + 5% DMSO | 7.4 | ~ 0.5 | In vitro cell-based assays |
| 20% HP-β-CD in Water | 7.4 | > 10.0 | In vivo dosing (IV/PO) |
| 5% DMSO / 40% PEG400 / 55% Water | 7.4 | ~ 5.0 | In vivo dosing (IP/PO) |
Formulation Decision Workflow
Figure 2: Formulation decision tree for solubilizing bicyclic proline analogs.
Step-by-Step Troubleshooting Protocols
Protocol A: Preparation of a 10 mM Stock for In Vitro Assays (Co-solvent Strategy)
This protocol utilizes a controlled solvent-shift method to prevent rapid zwitterion crystallization.
-
Primary Solvation: Weigh the required mass of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid. Dissolve completely in 100% molecular-biology grade DMSO to create a 200 mM master stock.
-
Validation Checkpoint 1: The DMSO solution must be perfectly clear. If not, vortex for 60 seconds. Do not proceed until optically clear.
-
-
Buffer Preparation: Prepare your target aqueous buffer (e.g., 1X PBS, pH 7.4). Warm the buffer slightly to 37°C to increase the kinetic threshold for precipitation.
-
Controlled Dilution: While vigorously vortexing the warmed PBS, add the 200 mM DMSO stock dropwise to reach a final concentration of 10 mM (final DMSO concentration will be 5%).
-
Causality Note: Vigorous mixing prevents localized high concentrations of the compound from nucleating.
-
-
Equilibration: Allow the solution to equilibrate to room temperature for 30 minutes.
-
Validation Checkpoint 2 (Self-Validating System): Inspect the solution against a dark background. If opalescence or micro-crystals are visible, the thermodynamic solubility limit has been exceeded. You must either lower the target concentration to 5 mM or switch to Protocol B.
-
Protocol B: Preparation of an In Vivo Dosing Solution (Macrocyclic Encapsulation)
This protocol uses HP-β-CD to mask the lipophilic bicyclic core, allowing high-concentration formulation at physiological pH.
-
Vehicle Preparation: Weigh 20 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve in 80 mL of sterile Water for Injection (WFI). Stir until completely clear, then adjust the final volume to 100 mL.
-
Compound Addition: Add the dry powder of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid directly to the 20% HP-β-CD vehicle to achieve your target concentration (up to 10 mg/mL).
-
Complexation: Sonicate the suspension in a water bath at 40°C for 15-20 minutes.
-
Causality Note: Sonication provides the energy required for the drug molecules to enter the hydrophobic cavities of the cyclodextrin rings, displacing the water molecules inside.
-
-
Sterile Filtration: Once the solution is completely clear and cooled to room temperature, pass it through a 0.22 µm PTFE or PVDF syringe filter.
-
Validation Checkpoint: Measure the concentration of the pre-filtration and post-filtration solutions using HPLC/UV. A recovery rate of >95% validates that the compound is fully complexed and not merely suspended as micro-particulates.
-
References
-
Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Proline Analogues. Chemical Reviews - ACS Publications.[Link]
-
A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. PMC - National Institutes of Health.[Link]
-
Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. ResearchGate.[Link]
Sources
Technical Support Center: Handling and Storage of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid . This highly specialized bicycloproline scaffold is a critical P2 intermediate in the synthesis of potent viral protease inhibitors, including those targeting the Hepatitis C Virus (HCV)[1] and the SARS-CoV-2 3CL main protease[2].
Due to its unique structural features—specifically the presence of both a secondary amine and a cyclopentanone moiety—this molecule is inherently unstable in its free base form and requires rigorous handling protocols to prevent rapid degradation[3][4].
Core Degradation Mechanisms (The "Why")
Understanding the intrinsic reactivity of this scaffold is the first step in preventing its degradation. As a Senior Application Scientist, I cannot overstate the importance of treating this molecule not just as a standard amino acid, but as a highly reactive amino-ketone .
-
Intermolecular Condensation (Polymerization): The most aggressive degradation pathway is the nucleophilic attack of the secondary pyrrolidine amine on the C4-ketone of an adjacent molecule. This self-condensation leads to the formation of imines, dimers, and eventually complex oligomeric mixtures[3]. Free amino-ketones are notoriously unstable to concentration and long-term storage for this exact reason[4].
-
Base-Catalyzed Epimerization: The stereocenter at C1 (alpha to the carboxylic acid) is sensitive to epimerization. Moisture and basic environments lower the activation energy for alpha-deprotonation, leading to a rapid loss of diastereomeric purity.
-
Aldol Condensation: The unhindered cyclopentanone ring can undergo self-aldol condensation if exposed to trace acids or bases during prolonged storage.
Figure 1: Primary chemical degradation pathways of the free base bicycloproline scaffold.
Troubleshooting Guide & FAQs
Q1: My batch turned yellow and shows high molecular weight impurities on LC-MS. What happened? A1: Your compound has undergone intermolecular imine formation and subsequent oligomerization[3]. This typically occurs if the compound was stored as a free base, or if the protective hydrochloride (HCl) salt was compromised by ambient moisture or basic vapors. Solution: Always ensure the compound is strictly maintained as an HCl salt or N-Boc/Cbz protected derivative until the exact moment of reaction[4]. If yellowing has occurred, the batch must be discarded, as the oligomers will severely interfere with downstream peptide coupling.
Q2: I am observing a loss of diastereomeric purity over time. How can I prevent this? A2: Loss of stereochemical integrity at the C1 or C3a/6a positions is driven by trace moisture acting as a proton shuttle, often exacerbated by fluctuating storage temperatures. Solution: Store the compound in a vacuum-sealed desiccator at -20°C. Never open the vial immediately after removing it from the freezer; allow it to equilibrate to room temperature first to prevent condensation.
Q3: Can I store the free base form of this compound if I dry it thoroughly? A3: No. Even under strictly anhydrous conditions, the free base of an amino-ketone will undergo spontaneous self-condensation over time[3]. The amine must be chemically masked (via protonation as a salt, or via a protecting group) to neutralize its nucleophilicity[4].
Q4: The compound is degrading during lyophilization. How can I safely dry it? A4: Lyophilization concentrates the molecules, bringing the amine and ketone groups into close proximity. If the solution is not sufficiently acidic (pH < 2), the free base equilibrium will drive polymerization during the concentration phase[4]. Ensure the solution contains a slight excess of HCl before freezing, and keep the shelf temperature as low as possible during primary drying.
Quantitative Stability Matrix
To assist in your experimental planning, refer to the self-validating stability matrix below. This data synthesizes expected shelf lives based on the chemical state and storage environment.
| Chemical Form | Storage Temp | Atmosphere | Expected Shelf Life | Primary Degradation Risk |
| Free Base | 25°C | Ambient Air | < 24 hours | Rapid polymerization / Imine formation |
| Free Base | -20°C | Argon | 1-2 weeks | Slow oligomerization |
| HCl Salt | 4°C | Desiccated Air | 3-6 months | Moisture-induced epimerization |
| HCl Salt | -20°C | Argon / Desiccated | > 2 years | Stable (Recommended) |
| N-Boc Protected | -20°C | Argon / Desiccated | > 2 years | Stable (Recommended) |
Standard Operating Protocols (SOPs)
The following protocols are designed as self-validating systems. By adhering to the causality behind each step, you eliminate the variables that lead to compound degradation.
Figure 2: Standard operating workflow for the safe handling and long-term storage of the compound.
Protocol A: Safe Aliquoting and Long-Term Storage
Objective: Prevent moisture ingress and oxidative degradation during bulk handling.
-
Equilibration: Allow the sealed shipping container to reach room temperature (approx. 30-45 minutes) before opening.
-
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, which acts as a catalyst for epimerization and hydrolysis.
-
-
Inert Environment Transfer: Perform all aliquoting in an Argon-purged glovebox.
-
Causality: Argon displaces oxygen and moisture, preventing oxidative degradation of the pyrrolidine ring and suppressing water-mediated aldol condensation.
-
-
Aliquoting: Weigh the compound into pre-dried, amber glass vials.
-
Causality: Amber glass prevents UV-induced radical reactions, and single-use aliquots prevent repeated freeze-thaw cycles that degrade the bulk batch.
-
-
Desiccation and Sealing: Place a small packet of activated silica gel or Drierite in a secondary container, place the sealed amber vials inside, and store at -20°C.
Protocol B: In Situ Free-Basing for Synthesis
Objective: Safely liberate the free amine for peptide coupling without allowing time for self-condensation.
-
Dissolution: Dissolve the HCl salt of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid in anhydrous DMF or DCM alongside your activated coupling partner (e.g., a pre-activated carboxylic acid using HATU/HOAt).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Causality: Cooling suppresses the kinetic rate of intermolecular imine formation, which will compete with the desired coupling reaction once the amine is deprotonated.
-
-
Base Addition: Dropwise, add the tertiary amine base (e.g., DIPEA or NMM) to the cooled mixture.
-
Causality: Adding the base last ensures that the moment the free amine is liberated, it is immediately intercepted by the highly electrophilic activated ester, outcompeting the slower self-condensation pathway[4].
-
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and monitor via LC-MS. Quench promptly once the starting material is consumed.
References
-
Yip, Y., et al. "Discovery of a novel bicycloproline P2 bearing peptidyl alpha-ketoamide LY514962 as HCV protease inhibitor." Bioorganic & Medicinal Chemistry Letters 14.1 (2004): 251-256.
-
Chen, X., et al. "Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2." European Journal of Medicinal Chemistry 250 (2023): 115314.
-
Faggi, C., et al. "2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations." RSC Advances 13.2 (2023): 1162-1184.
-
Hyatt, J. L., et al. "Structure-Activity Relationships of Substituted 1-Pyridyl-2-Phenyl-1,2-Ethanediones: Potent, Selective Carboxylesterase Inhibitors." Journal of Medicinal Chemistry 50.23 (2007): 5727-5734.
Sources
- 1. Discovery of a novel bicycloproline P2 bearing peptidyl alpha-ketoamide LY514962 as HCV protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Substituted 1-Pyridyl-2-Phenyl-1,2-Ethanediones: Potent, Selective Carboxylesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Troubleshooting & Optimization for 4-Oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic Acid
Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid .
This molecule—a critical bicyclic proline analogue often utilized as a scaffold in viral protease inhibitors—presents a "perfect storm" of analytical difficulties: it is a highly polar, amphoteric zwitterion that completely lacks a conjugated π-system. Standard Reversed-Phase (RP) HPLC methods will almost certainly fail. This guide provides field-proven, causality-driven solutions to establish a robust, self-validating analytical method.
Module 1: Detection Strategies (The "Invisible Peak" Problem)
Q: I am injecting high concentrations of the analyte, but I see no peaks at 254 nm, and the baseline at 210 nm is too noisy for reliable quantitation. What is the root cause and how do I fix it?
The Causality: The root cause is the molecule's structural lack of a strong chromophore. The compound only possesses a ketone and a carboxylic acid, which exhibit weak n→π∗ transitions that absorb strictly below 220 nm. At these low wavelengths, mobile phase additives (like TFA or formic acid) and trace impurities heavily absorb UV light, causing severe baseline drift and destroying your signal-to-noise (S/N) ratio.
The Solution: You must decouple your separation strategy from UV-absorbance dependence. You have two primary pathways:
-
Direct Universal Detection: Shift to a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or LC-MS/MS. These detectors measure mass or charge rather than photon absorption, making them ideal for endogenous-like, non-chromophoric amino acids ([1]).
-
Indirect Analysis (Pre-Column Derivatization): If UV or fluorescence detection is strictly required by your lab's infrastructure, you must derivatize the secondary amine in the pyrrolidine ring. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or benzoyl isocyanate react rapidly with secondary amines to form highly stable, UV-active derivatives ([2],[3]).
Fig 1. Detector selection logic for non-chromophoric bicyclic amino acids.
Module 2: Retention & Column Chemistry (The "Void Volume" Problem)
Q: When using a standard C18 column (0.1% Formic Acid in Water/Acetonitrile), my analyte elutes directly in the void volume ( t0 ). How can I achieve proper retention ( k′>2 )?
The Causality: Standard C18 columns rely on hydrophobic (van der Waals) interactions. Because 4-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid is a highly polar zwitterion with a negative LogP, it thermodynamically prefers the mobile phase over the hydrophobic stationary phase, resulting in zero retention.
The Solution: Change the thermodynamic driver of retention by switching to Hydrophilic Interaction Liquid Chromatography (HILIC) . In HILIC, the stationary phase (e.g., Amide-bonded silica) holds an immobilized, water-rich layer. By starting the mobile phase with high organic content (e.g., 95% Acetonitrile), the polar analyte is forced to partition out of the hydrophobic bulk mobile phase and into the aqueous layer on the column. This provides excellent retention and orthogonal selectivity for physiological and synthetic amino acids ([4]).
Fig 2. Chromatographic retention causality for highly polar zwitterions.
Module 3: Peak Shape & pH Control (The "Tailing Peak" Problem)
Q: I am using a HILIC column, but my peaks are broad and tailing severely. How do I fix the peak symmetry?
The Causality: Peak tailing for zwitterions is caused by the molecule existing in multiple ionization states simultaneously, or by secondary electrostatic interactions between the protonated secondary amine and unendcapped, ionized silanols on the silica backbone.
The Solution: Strictly control the mobile phase pH relative to the molecule's pKa values (Carboxylic acid pKa ~2.5, Secondary amine pKa ~9.5). Use a high-ionic-strength, volatile buffer such as 10 mM Ammonium Acetate adjusted to pH 5.8 .
-
Why Volatile? Ammonium acetate is fully compatible with CAD, ELSD, and MS detectors (unlike phosphate buffers which will permanently ruin these detectors).
-
Why pH 5.8? At this pH, the molecule is a true, stable zwitterion (net charge zero). The 10 mM ionic strength effectively masks secondary silanol interactions, ensuring sharp, symmetrical peaks.
Quantitative Data Summaries
Table 1: Comparison of Detection & Retention Strategies
| Strategy | Column Type | Detector | Est. LOD | Linearity (R²) | Pros | Cons |
| Direct | HILIC (Amide) | CAD / ELSD | ~5-10 ng | > 0.990 | Universal, no sample prep | Non-linear response curve |
| Direct | HILIC (Silica) | LC-MS/MS (ESI+) | < 1 ng | > 0.995 | Highest sensitivity | Matrix ion suppression |
| Indirect | RP-HPLC (C18) | UV (265 nm) | ~10-50 ng | > 0.999 | Uses standard equipment | Requires derivatization |
Table 2: Optimized HILIC-CAD Gradient Conditions (Column: Amide-bonded HILIC, 150 x 4.6 mm, 3 µm. Column Temp: 40°C)
| Time (min) | %A (10 mM NH₄Ac, pH 5.8) | %B (Acetonitrile) | Flow Rate (mL/min) | Gradient Curve |
| 0.0 | 5 | 95 | 1.0 | Initial |
| 2.0 | 5 | 95 | 1.0 | Isocratic hold (Retention) |
| 10.0 | 40 | 60 | 1.0 | Linear gradient (Elution) |
| 12.0 | 40 | 60 | 1.0 | Column Wash |
| 12.1 | 5 | 95 | 1.0 | Re-equilibration |
| 20.0 | 5 | 95 | 1.0 | End |
Self-Validating Protocol: FMOC-Cl Pre-Column Derivatization
If you must use UV detection, follow this derivatization protocol. This methodology is self-validating because it incorporates a specific chemical quenching step. Without quenching, excess FMOC-Cl hydrolyzes into FMOC-OH, creating a massive interfering peak that co-elutes with analytes. By adding glycine, we force the excess reagent to form FMOC-Glycine, which elutes at a known, predictable retention time—acting as an internal validation marker that the reaction completed successfully.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 0.1 M sodium borate buffer and adjust to pH 8.5. (Causality: The secondary amine must be deprotonated to act as a strong nucleophile).
-
Reagent Preparation: Dissolve FMOC-Cl in anhydrous acetonitrile to a concentration of 10 mM. Prepare fresh daily.
-
Reaction: In an HPLC vial, combine 100 µL of your sample with 100 µL of the borate buffer. Add 100 µL of the FMOC-Cl reagent.
-
Incubation: Vortex for 10 seconds and incubate at room temperature for exactly 10 minutes. (Causality: The bicyclic ring creates steric hindrance; 10 minutes ensures >99% conversion).
-
Quenching (Critical Validation Step): Add 100 µL of 100 mM Glycine solution. Vortex and wait 2 minutes. This consumes all unreacted FMOC-Cl.
-
Analysis: Inject 10 µL of the quenched mixture onto a standard C18 RP-HPLC column. Monitor UV absorbance at 265 nm.
References
-
MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. URL: [Link]
-
MyFoodResearch. Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. URL: [Link]
-
Bevital / Journal of Chromatography B. State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. URL:[Link]
Sources
Technical Support Center: Catalyst Selection for 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic Acid Oxidation
Welcome to the Process Chemistry Knowledge Base. The octahydro-cyclopenta[c]pyrrole scaffold is a privileged bicyclic structure heavily utilized in modern drug discovery, notably in the synthesis of HCV protease inhibitors (e.g., Telaprevir) and allosteric inhibitors for targets like SHP2 and DOT1L 1.
Synthesizing the highly functionalized 4-oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid requires precise orchestration of oxidation steps. Poor catalyst selection frequently leads to N-oxidation, over-cleavage, or epimerization of the sensitive C1 and C3a/6a stereocenters. This guide provides field-proven troubleshooting insights and self-validating protocols to ensure chemoselective oxidation.
Oxidation Workflow & Catalyst Logic
Stepwise catalytic oxidation logic for 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid.
Troubleshooting & FAQs (Knowledge Base)
Q1: Why is my TEMPO/NaOCl oxidation of the C4-hydroxyl group causing ring-opening and low yields?
Causality: TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl is a highly efficient catalyst for oxidizing secondary alcohols to ketones via its oxoammonium ion intermediate. However, if the reaction pH drops below 8.0, aqueous sodium hypochlorite (NaOCl) generates hypochlorous acid (HOCl). HOCl is a potent electrophile that will aggressively attack the pyrrolidine nitrogen (if inadequately protected) or electron-rich protecting groups (like PMB), leading to N-chlorination, subsequent fragmentation, and ring-opening. Solution: You must strictly buffer the biphasic reaction mixture using saturated aqueous NaHCO3 to maintain a pH of 8.5–9.0. Additionally, ensure the pyrrolidine nitrogen is protected with a robust electron-withdrawing group (e.g., N-Boc or N-Cbz) to deactivate the amine lone pair 2.
Q2: I am observing epimerization at the C1 stereocenter during the oxidation of the C1-methanol group to the carboxylic acid. How do I prevent this?
Causality: The C1 proton is situated alpha to the newly forming carboxylic acid. Under strongly basic oxidation conditions (e.g., unbuffered KMnO4 ), the intermediate aldehyde or the final carboxylic acid undergoes enolization. Upon re-protonation, the system relaxes into the thermodynamically more stable trans-configuration relative to the C3a/6a bridgehead, destroying your enantiomeric purity. Solution: Abandon basic oxidants. Transition to a buffered Pinnick oxidation ( NaClO2 / NaH2PO4 / 2-methyl-2-butene). The NaH2PO4 buffer locks the pH between 4.5 and 6.0, which is acidic enough to prevent enolate formation but mild enough to preserve acid-sensitive N-Boc protecting groups.
Q3: For GMP scale-up, should I use TPAP/NMO, Dess-Martin Periodinane (DMP), or Biocatalysis for these oxidations?
Causality & Scale-up Dynamics:
-
TPAP/NMO: Tetrapropylammonium perruthenate is excellent for lab-scale C4-oxidations because it avoids aqueous workups. However, at scale, ruthenium species can trigger autocatalytic thermal events, making it a safety hazard.
-
DMP: Dess-Martin Periodinane is frequently cited in patent literature for telaprevir intermediates 2. It is highly chemoselective but generates stoichiometric iodine waste and poses shock-sensitivity risks at the manufacturing scale.
-
Biocatalysis: For early-stage desymmetrization or oxidation of the unfunctionalized pyrrolidine core, enzymatic oxidative desymmetrization using monoamine oxidase (MAO) and compressed air is the most sustainable route, as demonstrated in the synthesis of MK-7845 3. However, for the specific C4-OH to ketone transformation, a continuously stirred tank reactor (CSTR) utilizing catalytic TEMPO/bleach remains the industry standard for cost and scalability.
Self-Validating Experimental Protocols
Protocol A: Chemoselective C4-Oxidation (TEMPO/NaOCl)
Objective: Convert N-Boc-4-hydroxy-octahydro-cyclopenta[c]pyrrole-1-methanol to the 4-oxo intermediate.
-
Preparation: Dissolve 10.0 g of the precursor in 100 mL of Dichloromethane (DCM). Add 100 mL of saturated aqueous NaHCO3 and 0.05 equivalents of TEMPO catalyst. Cool the biphasic mixture to 0 °C under vigorous stirring (>800 rpm).
-
Oxidant Addition: Dissolve 1.1 equivalents of NaOCl (commercial bleach, titrated to ensure exact molarity) in 20 mL of water. Add this dropwise over 30 minutes via an addition funnel, maintaining the internal temperature below 5 °C.
-
Self-Validating IPC (In-Process Control): After 1 hour, remove a 10 µL aliquot of the organic layer. Spot on a silica TLC plate alongside the starting material. Elute with 1:1 Hexane:EtOAc.
-
Validation Check: Dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain and heat. A successful reaction is validated by the immediate appearance of a bright orange spot (hydrazone formation from the new C4-ketone) and the complete absence of the KMnO4 -active starting material. If starting material persists, the catalytic cycle has stalled; spike an additional 0.01 eq of TEMPO.
-
-
Quench & Isolate: Once validated, quench the remaining oxidant by adding 10 mL of saturated aqueous Na2S2O3 . Separate the organic layer, dry over Na2SO4 , and concentrate under reduced pressure.
Protocol B: Epimerization-Free C1-Oxidation (Buffered Pinnick)
Objective: Oxidize the C1-primary alcohol to the target 1-carboxylic acid without epimerizing the C1 stereocenter.
-
Preparation: Dissolve the intermediate from Protocol A in a ternary solvent system of THF/t-BuOH/H2O (5:5:1, 100 mL). Add 5.0 equivalents of 2-methyl-2-butene (chlorite scavenger) and 2.5 equivalents of Na2HPO4 buffer.
-
Oxidant Addition: Cool to 10 °C. Add 2.0 equivalents of solid NaClO2 (Sodium chlorite) in small portions over 15 minutes.
-
Self-Validating IPC: The Pinnick oxidation generates chlorine dioxide ( ClO2 ) gas in situ, which imparts a distinct, persistent yellow-green tint to the reaction mixture.
-
Validation Check: The persistence of this yellow color over 2 hours is a self-validating visual indicator that the oxidant is active and in excess. If the solution turns colorless prematurely, the chlorite has been exhausted by side reactions; add an additional 0.5 eq of NaClO2 .
-
-
Workup: Vent the ClO2 safely. Acidify the aqueous layer to pH 4.0 using 1M Citric Acid (do not use HCl, as it will cleave the N-Boc group). Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry, and concentrate to yield the target 4-oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid.
Quantitative Catalyst Comparison
The following table summarizes the performance metrics of various catalyst systems evaluated for the oxidation of the octahydro-cyclopenta[c]pyrrole scaffold.
| Catalyst System | Target Step | Catalyst Loading | Yield (%) | C1 Epimerization (%) | Scalability / Safety Profile |
| TEMPO / NaOCl | C4-OH to Ketone | 1 - 5 mol% | 92% | N/A | High / Excellent (Requires strict pH control) |
| TPAP / NMO | C4-OH to Ketone | 5 mol% | 88% | N/A | Low / Poor (Autocatalytic thermal risks at scale) |
| Dess-Martin (DMP) | C4-OH to Ketone | Stoichiometric | 95% | N/A | Medium / Moderate (Shock-sensitive byproducts) |
| TEMPO / BAIB | C1-OH to Acid | 10 mol% | 81% | < 1% | Medium / Good (Expensive terminal oxidant) |
| Buffered Pinnick | C1-OH to Acid | Stoichiometric | 89% | < 0.5% | High / Excellent (Best for preserving stereocenters) |
| KMnO4 (Unbuffered) | C1-OH to Acid | Stoichiometric | 45% | > 40% | Low / Poor (Severe over-oxidation and epimerization) |
References
- Source: PubMed Central (NIH)
- Process for the preparation of telaprevir and intermediates thereof (WO2014203208A1)
- Source: Organic Process Research & Development (ACS Publications)
Sources
- 1. Discovery of first-in-class DOT1L inhibitors against the R231Q gain-of-function mutation in the catalytic domain with therapeutic potential of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2014203208A1 - Process for the preparation of telaprevir and intermediates thereof - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
comparing bicyclic scaffolds: 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid and derivatives
Conformational Restriction in Peptidomimetics: A Comparative Guide to the 4-Oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic Acid Scaffold
In the landscape of modern drug discovery, the transition from flexible linear peptides to rigid, orally bioavailable small molecules relies heavily on the strategic use of privileged scaffolds. Among these, bicyclic proline bioisosteres have emerged as a cornerstone of structure-based drug design.
This guide provides an in-depth comparative analysis of the 4-Oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid scaffold and its derivatives. By fusing a cyclopentanone ring to a pyrrolidine core, medicinal chemists can lock the dihedral angles of the backbone, drastically reducing the entropic penalty of target binding while simultaneously shielding the molecule from metabolic degradation.
The Thermodynamic and Metabolic Case for Bicyclic Scaffolds
When designing inhibitors that target deep, hydrophobic enzymatic pockets (such as the S2 pocket of viral proteases), simple monocyclic rings like L-proline or pyrrolidine-2-carboxylic acid often fail. They exhibit high conformational flexibility, leading to a massive loss of entropy ( ΔS ) upon binding. Furthermore, the exposed α -proton adjacent to the pyrrolidine nitrogen is highly susceptible to CYP450-mediated oxidation in the liver.
The octahydrocyclopenta[c]pyrrole core solves both issues:
-
Entropic Pre-organization: The [3.3.0] bicyclic fusion forces the pyrrolidine ring into an envelope conformation that perfectly mimics the bioactive geometry required for S2 pocket insertion.
-
Metabolic Shielding: The steric bulk of the fused cyclopentane ring physically blocks metabolic enzymes from accessing the vulnerable α -carbon.
-
Synthetic Versatility: The inclusion of a ketone moiety (as seen in 4-oxo or 5-oxo derivatives) provides a critical hydrogen-bond acceptor to interact with backbone amides in the target protein, or serves as a synthetic handle for late-stage functionalization (e.g., reductive amination).
This exact structural rationale drove the development of Telaprevir (VX-950) , a first-in-class HCV NS3/4A protease inhibitor that utilizes the octahydrocyclopenta[c]pyrrole-1-carboxylic acid core to achieve low-nanomolar potency [1].
Mechanism of viral protease inhibition by bicyclic proline derivatives.
Comparative Performance Data
To objectively evaluate the octahydrocyclopenta[c]pyrrole scaffold, we must benchmark it against its monocyclic predecessor (Proline) and its primary bicyclic alternative, the 3-azabicyclo[3.1.0]hexane core (utilized in the drug Boceprevir).
Recently, these exact scaffolds have been repurposed and compared head-to-head in the development of SARS-CoV-2 Main Protease (Mpro) inhibitors [2]. Furthermore, the [3.3.0] scaffold has demonstrated superiority in non-viral targets, such as Retinol Binding Protein 4 (RBP4) antagonists for macular degeneration, where switching from a monocyclic to a bicyclic core improved metabolic stability from 3% to >90% [3].
Table 1: Quantitative Comparison of Proline Bioisosteres
| Scaffold Type | Representative Core | Target Application | Binding Affinity (IC50/Ki) | HLM Stability (T1/2) | Structural Advantage |
| Monocyclic | L-Proline / Pyrrolidine | Early Peptidomimetics | >1000 nM (Weak) | < 15 min | High flexibility, high entropic penalty. |
| Bicyclic [3.1.0] | 3-Azabicyclo[3.1.0]hexane | HCV NS3/4A (Boceprevir) | ~14 nM | ~ 45 min | Moderate rigidity, cyclopropyl constraint limits deep pocket insertion. |
| Bicyclic [3.3.0] | Octahydrocyclopenta[c]pyrrole | HCV NS3/4A (Telaprevir) | ~7 nM | > 120 min | Deep S2 pocket insertion, high lipophilicity, superior metabolic shielding. |
Self-Validating Experimental Protocols
To ensure data integrity when evaluating derivatives of the 4-oxo-octahydro-cyclopenta[c]pyrrole scaffold, assays must be designed as self-validating systems. Below are the optimized protocols for assessing both target affinity and metabolic stability.
Protocol 1: FRET-Based Protease Inhibition Assay (Target Affinity)
Causality & Design: We utilize a Fluorescence Resonance Energy Transfer (FRET) assay because it allows for real-time kinetic monitoring of enzyme cleavage. Dithiothreitol (DTT) is strictly required in the assay buffer; without it, the catalytic cysteine of the protease will oxidize, leading to false-positive inhibition readouts.
-
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10% glycerol, 0.01% Triton X-100, and 2 mM DTT. Rationale: Triton X-100 prevents the lipophilic bicyclic compounds from forming promiscuous aggregates.
-
Enzyme Pre-incubation: Add 10 nM of the target protease (e.g., SARS-CoV-2 Mpro) to a 384-well black microplate. Add the bicyclic scaffold derivatives (serial dilutions from 10 µM to 0.1 nM). Incubate for 30 minutes at 37°C to allow pre-equilibrium binding.
-
Substrate Addition: Initiate the reaction by adding 20 µM of a FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).
-
Kinetic Readout: Monitor fluorescence continuously for 60 minutes (Excitation: 340 nm, Emission: 490 nm).
-
Validation Checkpoint: Calculate the Z'-factor using the positive control (e.g., Telaprevir) and DMSO vehicle control. The assay is only valid if Z' > 0.5.
Self-validating FRET assay workflow for measuring protease inhibition kinetics.
Protocol 2: Human Liver Microsomal (HLM) Stability Assay
Causality & Design: To prove that the[3.3.0] bicyclic fusion successfully shields the molecule from CYP450 metabolism, we perform an HLM assay. NADPH is added as the essential electron donor for CYP450 enzymes.
-
Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-warm to 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.
-
Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Quantification: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.
-
Validation Checkpoint: Run Verapamil concurrently as a high-clearance positive control. The assay is only valid if Verapamil exhibits a T1/2 of < 15 minutes.
Expanding the Chemical Space: Beyond Proteases
While the octahydrocyclopenta[c]pyrrole scaffold is famous for its role in antiviral peptidomimetics, its utility as a "privileged scaffold" extends far beyond infectious diseases.
Recent structure-activity relationship (SAR) campaigns have successfully utilized this core to develop potent Triple Reuptake Inhibitors (TRIs) targeting the serotonin, norepinephrine, and dopamine transporters for the treatment of severe depression[4]. In these neurological applications, the high lipophilicity and rigid 3D architecture of the[3.3.0] system not only improve target affinity but also facilitate excellent blood-brain barrier (BBB) penetrance—a feat difficult to achieve with highly flexible, polar monocyclic amines.
By leveraging commercially available building blocks like 4-Oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid, researchers can rapidly access a vast, pre-organized chemical space that inherently bypasses the pharmacokinetic liabilities of traditional amino acid derivatives.
References
-
Telaprevir | CID 3010818 - PubChem. National Center for Biotechnology Information. Available at:[Link]
-
SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model. PubMed Central (PMC). Available at:[Link]
-
Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. PubMed Central (PMC). Available at:[Link]
-
Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
A Comparative Guide to the Definitive Stereochemical Assignment of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid: An X-ray Crystallography Perspective
Introduction
In the landscape of modern drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail; it is a critical determinant of biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological, metabolic, and toxicological profiles. For this reason, regulatory bodies worldwide demand unambiguous stereochemical characterization of new chemical entities.
This guide focuses on 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid, a constrained bicyclic proline analog. Its rigid framework makes it an attractive scaffold for designing potent and selective therapeutic agents.[1][2] However, this rigidity also introduces multiple stereocenters, making the precise validation of its three-dimensional structure a paramount challenge.
Here, we provide an in-depth, experience-driven comparison of analytical techniques for stereocenter validation, establishing why single-crystal X-ray crystallography stands as the unequivocal "gold standard." We will dissect the entire crystallographic workflow, from the foundational art of crystal growth to the final interpretation of a validated structural model, providing researchers with the rationale behind each critical step.
Section 1: The Analytical Landscape for Stereochemical Validation
While X-ray crystallography provides the ultimate answer, a comprehensive validation strategy often employs a suite of complementary techniques. Understanding the strengths and limitations of each is key to an efficient drug development workflow.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerhouse for determining the connectivity and relative stereochemistry of a molecule in solution.[3][4] Techniques like the Nuclear Overhauser Effect (NOE) can reveal through-space proximity between protons, helping to deduce which substituents are on the same face of a ring system. For determining absolute configuration, NMR typically requires derivatization with a chiral agent.[5][6]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for determining the enantiomeric purity (or enantiomeric excess, % ee) of a sample.[7] By passing a solution of the compound through a column packed with a chiral stationary phase, the two enantiomers interact differently and elute at distinct times.[8] While excellent for quantification, it does not inherently reveal the absolute configuration of the eluting peaks without an authentic, previously characterized standard.
-
Single-Crystal X-ray Crystallography (SCXRD): Unlike solution-state techniques, SCXRD provides a direct, high-resolution three-dimensional map of electron density for a molecule in its solid, crystalline state.[9] It not only confirms the molecular connectivity and relative stereochemistry but can also unambiguously determine the absolute configuration of all stereocenters in a single experiment, making it the definitive method for structural validation.[5][10]
Caption: Complementary roles of analytical techniques in a stereochemical validation workflow.
Section 2: X-ray Crystallography: From Molecule to Unambiguous Model
The journey to a crystal structure is a process of precision and patience. The quality of the final data is inextricably linked to the quality of the initial crystal.
The Foundational Step: Growing a High-Quality Single Crystal
A single crystal is a solid in which the constituent molecules are packed in a highly ordered, repeating three-dimensional lattice.[11] Obtaining such a crystal, typically 0.1-0.3 mm in size, is the most critical and often most challenging step. The rationale is simple: the crystal acts as a three-dimensional diffraction grating for X-rays. A poorly ordered (amorphous) or multi-crystalline sample will not produce the sharp, discrete diffraction pattern required for structure solution.
Experimental Protocol: Crystal Growth by Vapor Diffusion
Vapor diffusion is the preferred method when only milligram quantities of a compound are available, as it allows for a very slow and controlled approach to supersaturation, which is conducive to high-quality crystal growth.[11][12]
-
Purity is Paramount: Begin with the highest purity material possible (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
Solubility Screening: Systematically test the solubility of your compound in a range of common solvents (e.g., heptane, toluene, ethyl acetate, dichloromethane, acetonitrile, methanol) to identify a "good" solvent (in which it is quite soluble) and an "anti-solvent" (in which it is poorly soluble).[13] The two solvents must be miscible. For a polar molecule like 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid, a good starting combination might be methanol (good solvent) and diethyl ether (anti-solvent).
-
Setup:
-
Dissolve 2-5 mg of the compound in a minimal amount (e.g., 0.5 mL) of the "good" solvent in a small, clean vial.
-
Place this small vial inside a larger, sealable jar or beaker.
-
Carefully add 2-3 mL of the "anti-solvent" to the larger jar, ensuring it does not mix with the solution in the inner vial.
-
Seal the outer jar.
-
-
Mechanism and Incubation: The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This gradual change in solvent composition slowly decreases the compound's solubility, ideally leading to the formation of a few nucleation sites from which large, well-ordered crystals can grow.[12]
-
Patience is a Virtue: Place the sealed apparatus in a vibration-free location (e.g., a quiet cupboard) and do not disturb it.[14] Crystal growth can take anywhere from a few days to several weeks.
Data Collection, Solution, and Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer, cooled in a stream of liquid nitrogen to minimize thermal motion, and irradiated with a focused beam of X-rays.[15] The crystal diffracts the X-rays, and the resulting pattern of spots is recorded by a detector.
The positions and intensities of these spots are used to calculate an electron density map of the unit cell—the basic repeating unit of the crystal.[16] Specialized software is then used to fit a molecular model of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid into this electron density. This initial model is then refined against the experimental data to optimize its geometry and fit, a process that minimizes metrics like the R-factor, which represents the agreement between the calculated and observed diffraction data.[17]
The Definitive Step: Determining Absolute Stereochemistry
The ability to determine absolute configuration hinges on a physical phenomenon called anomalous dispersion .[5] When X-rays interact with electrons, particularly the core electrons of heavier atoms, a small phase shift occurs. By carefully collecting diffraction data, it is possible to measure the subtle intensity differences between reflections that are related by mirror symmetry (known as Bijvoet pairs). These differences would not exist if the crystal structure and its mirror image were identical.
The refinement process yields a crucial value: the Flack parameter (or the Hooft parameter, a related metric). This parameter, which ranges from 0 to 1, statistically determines which enantiomer (the one modeled or its mirror image) best fits the observed Bijvoet pair intensity differences.
-
A Flack parameter close to 0 with a small standard uncertainty (e.g., 0.02(4)) provides high confidence that the assigned absolute configuration is correct .
-
A Flack parameter close to 1 (e.g., 0.98(4)) indicates with high confidence that the opposite enantiomer is the one present in the crystal, and the model should be inverted.
Section 3: Head-to-Head Comparison of Validation Techniques
To select the right tool for the job, a direct comparison is essential. X-ray crystallography's key advantage is its definitive and comprehensive nature.
| Feature | Single-Crystal X-ray Crystallography (SCXRD) | NMR Spectroscopy (with Chiral Agents) | Chiral HPLC |
| Primary Output | Unambiguous 3D structure, absolute configuration, packing | Connectivity, relative stereochemistry, diastereomeric ratio | Enantiomeric excess (% ee), retention time |
| Definitive Nature | Gold Standard. Provides direct, non-empirical proof of structure. | Can be empirical; relies on predictable effects of the chiral agent.[5] | Requires an authentic, pre-validated standard to assign absolute configuration to peaks. |
| Sample Requirement | A single, well-ordered crystal (µg to mg scale).[11] | Soluble sample, typically 1-10 mg.[4] | Soluble sample, analytical scale requires only µg-ng.[7] |
| Throughput | Low. Crystal growth can be a significant bottleneck. | High. Can be automated. | Very High. Ideal for screening and purity checks. |
| Key Strength | Unambiguous and complete structural information in one experiment. | Provides structural information in a biologically relevant solution state.[3] | High precision and accuracy for quantifying enantiomeric ratios.[7] |
| Limitation | Requires a crystalline sample, which is not always achievable. | Absolute configuration determination is indirect. | Provides no direct structural information beyond elution time. |
Section 4: Case Study: Crystallographic Workflow and Data Interpretation
This section outlines the complete workflow for validating the stereocenters of a specific, synthesized isomer of the target molecule.
Caption: Step-by-step experimental workflow for stereocenter validation via X-ray crystallography.
Hypothetical Data for (1S,3aR,6aS)-4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid
Below is a table of representative crystallographic data that would be generated for a successful structure determination.
| Parameter | Value | Significance |
| Empirical Formula | C₈H₁₁NO₃ | Confirms elemental composition. |
| Formula Weight | 181.18 | Consistent with the molecular structure. |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P2₁2₁2₁ | Crucial. A chiral space group confirms the sample crystallized as a single enantiomer. |
| a, b, c (Å) | 7.58, 10.21, 11.54 | Unit cell dimensions. |
| Volume (ų) | 892.5 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor (R1) | 0.035 | Low value indicates an excellent fit between the model and the data. |
| Goodness-of-Fit (GOF) | 1.05 | A value near 1.0 indicates a good refinement. |
| Absolute Structure Parameter | 0.03(5) | The definitive result. A value near zero confirms the assigned (1S,3aR,6aS) configuration is correct. |
Interpretation: The successful refinement in a chiral space group (P2₁2₁2₁) immediately validates the enantiopurity of the crystalline sample. The low R-factor and GOF value instill high confidence in the overall structural model. Most importantly, the Flack parameter of 0.03(5) provides unambiguous statistical proof that the absolute stereochemistry at all chiral centers is indeed (1S,3aR,6aS), as initially modeled.
Section 5: Trustworthiness and Data Integrity: The Crystallographic Information File (CIF)
The final, validated output of a crystal structure determination is not a picture, but a standardized text file known as a Crystallographic Information File (CIF) .[18][19] This machine-readable file contains all the essential information about the experiment and the resulting model, including the unit cell parameters, atomic coordinates, and refinement statistics.
To ensure the integrity and quality of the data, the CIF must be validated using tools like checkCIF, provided by the International Union of Crystallography (IUCr).[20][21] This program flags potential errors, inconsistencies, or unusual geometric parameters, which must be addressed or explained by the crystallographer.
Furthermore, a cornerstone of scientific integrity is transparency. It is standard practice and a requirement for publication in reputable journals to deposit the final CIF and structure factor data into a public database, such as the Cambridge Structural Database (CSD) managed by the Cambridge Crystallographic Data Centre (CCDC).[21][22] This act ensures the data is preserved and accessible to other scientists for verification and further study.
Conclusion
For novel chiral molecules like 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid, where biological function is intimately tied to stereochemistry, ambiguity in structural assignment is unacceptable. While NMR and chiral HPLC are indispensable tools for assessing relative stereochemistry and enantiomeric purity during synthesis and purification, they do not provide the definitive proof of absolute configuration.
Single-crystal X-ray crystallography, by providing a direct visualization of the molecular structure, remains the unequivocal gold standard. Its ability to determine the absolute configuration through the analysis of anomalous dispersion is a unique and powerful capability. The rigorous process of crystal growth, data refinement, and public deposition of a validated CIF ensures a level of trustworthiness and certainty that is essential for advancing drug development programs.
References
- Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.).
- CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC. (n.d.).
- X-Ray Crystallography vs. NMR Spectroscopy. (2019, October 30). News-Medical.net.
- Comparison of NMR and X-ray crystallography. (n.d.). Unknown Source.
- CIF - Crystallographic Information Framework | DCC - Digital Curation Centre. (n.d.).
- Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. (2008, May 15).
- Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.).
- Crystal Growing Tips and Methods. (n.d.). University of Pennsylvania.
- Requirements for Depositing X-Ray Crystallographic D
- How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester.
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. (n.d.). Benchchem.
- (PDF) The Crystallographic Information File (CIF). (2015, April 2).
- Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017, November 30).
- Growing and Mounting Crystals Your Instrument Will Treasure. (n.d.).
- Deposit. (n.d.).
- How to grow crystals for X-ray crystallography. (2024, October 16).
- Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of. (2011, February 15). SciSpace.
- Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. (n.d.). White Rose eTheses Online.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016, October 1). Semantic Scholar.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. (n.d.).
- 783325-84-8 | 4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride. (n.d.). ChemScene.
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. (n.d.).
- Protein Structure Validation and Analysis with X-Ray Crystallography. (n.d.). Springer.
- Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative. (n.d.).
- X-ray Crystallography | McGovern Medical School. (n.d.). UTHealth Houston.
- Protein X-ray Crystallography and Drug Discovery. (2020, February 25). MDPI.
Sources
- 1. chemscene.com [chemscene.com]
- 2. CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative - Google Patents [patents.google.com]
- 3. news-medical.net [news-medical.net]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. iucr.org [iucr.org]
- 14. How To [chem.rochester.edu]
- 15. X-ray Crystallography | McGovern Medical School [med.uth.edu]
- 16. Protein X-ray Crystallography and Drug Discovery [mdpi.com]
- 17. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]
- 21. pubsapp.acs.org [pubsapp.acs.org]
- 22. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid compared to standard pyrrolidine derivatives
Conformational Constraints in Peptidomimetics: A Comparative Guide to 4-Oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic Acid vs. Standard Pyrrolidines
In the landscape of modern drug discovery and peptidomimetic design, overcoming the pharmacokinetic and thermodynamic limitations of natural amino acids is a primary objective. Standard pyrrolidine derivatives, such as L-proline, are foundational to inducing secondary structures like β -turns and polyproline helices. However, their inherent conformational flexibility and susceptibility to rapid proteolytic cleavage often render them unsuitable for clinical applications.
To solve this, medicinal chemists have turned to conformationally restricted bicyclic scaffolds. Among the most successful is 4-Oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid (and its derivatives), a bicyclic[3.3.0] proline analog. This specific scaffold has been pivotal in the development of blockbuster antiviral agents like the HCV NS3/4A protease inhibitor Telaprevir [1], as well as emerging therapeutics targeting Retinol Binding Protein 4 (RBP4) [2] and the Glycine Transporter 1 (GlyT1) [3].
This guide objectively compares the structural, thermodynamic, and metabolic performance of 4-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid against standard pyrrolidine derivatives, providing actionable experimental workflows for researchers.
Structural and Mechanistic Causality: The "Why" Behind the Scaffold
The transition from a simple monocyclic pyrrolidine to a bicyclic [3.3.0] system is not merely a structural novelty; it is driven by strict thermodynamic and pharmacological causality.
Thermodynamic Pre-organization
Standard pyrrolidines undergo rapid cis/trans isomerization at the peptidic amide bond, leading to a dynamic equilibrium of conformers. When binding to a target receptor or protease active site, forcing a flexible proline residue into a single bioactive conformation incurs a massive entropic penalty ( ΔS ), which diminishes overall binding affinity.
By fusing a cyclopentane ring to the pyrrolidine core (forming the octahydro-cyclopenta[c]pyrrole system), the ϕ and ψ dihedral angles are sterically locked. This rigidification forces the pyrrolidine ring into a specific pucker (typically exo or endo, depending on the stereochemistry at the bridgehead carbons). Consequently, the molecule is "pre-organized" into its bioactive conformation, drastically reducing the entropic penalty upon target binding [4].
The 4-Oxo Functional Handle
While the bicyclic core provides structural rigidity, the 4-oxo (ketone) modification on the cyclopentane ring offers a critical advantage over standard, unfunctionalized proline:
-
Hydrogen Bonding: The ketone acts as a potent hydrogen-bond acceptor, allowing for novel interactions with target protein residues (e.g., interacting with the oxyanion hole or catalytic triad in serine proteases)[4].
-
Late-Stage Functionalization: The 4-oxo group serves as a versatile synthetic handle. It enables late-stage diversification via reductive amination, Grignard additions, or spirocycle formations, allowing researchers to rapidly explore Structure-Activity Relationships (SAR) without rebuilding the bicyclic core from scratch.
Metabolic Shielding
Standard proline residues are highly susceptible to cleavage by prolyl endopeptidases (PEPs) and dipeptidyl peptidases (e.g., DPP-4). The bulky, fused cyclopentane ring in the bicyclic analog creates a steric shield around the α -carbon and the scissile amide bond. This steric bulk physically prevents the catalytic serine of endopeptidases from accessing the bond, extending the in vivo half-life of the peptidomimetic from minutes to hours.
Caption: Pharmacological and metabolic pathways of bicyclic proline analogs.
Quantitative Performance Comparison
The following table synthesizes the comparative performance of standard L-Proline against 4-Oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid across key drug development parameters.
| Parameter | Standard Pyrrolidine (L-Proline) | 4-Oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid | Mechanistic Causality |
| Conformational Flexibility | High (Rapid cis/trans isomerization) | Low (Locked [3.3.0] bicyclic pucker) | Fused cyclopentane ring restricts ϕ and ψ dihedral angles. |
| Proteolytic Stability (t½) | < 30 mins (Highly susceptible to PEPs) | > 240 mins (Highly resistant) | Steric shielding of the α -carbon prevents protease active site access. |
| Target Binding Entropy ( ΔS ) | High penalty upon binding | Low penalty (Pre-organized) | Pre-organization into bioactive conformation reduces entropic loss. |
| Functionalization Potential | Low (Requires unreactive C-H activation) | High (Ketone handle at C4) | 4-Oxo group allows reductive amination, Grignard addition, or spirocyclization. |
| Coupling Efficiency (SPPS) | High (Standard DIC/Oxyma is sufficient) | Moderate (Requires highly active coupling reagents like HATU) | Bicyclic bulk reduces the nucleophilicity of the secondary amine. |
Self-Validating Experimental Protocols
Working with highly constrained bicyclic systems requires deviations from standard peptide synthesis and validation protocols. The steric hindrance that provides metabolic stability also makes chemical coupling more difficult.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Causality: Standard carbodiimide coupling (e.g., DIC/Oxyma) often fails when coupling an amino acid onto the secondary amine of the octahydro-cyclopenta[c]pyrrole scaffold due to severe steric clash. To overcome this, highly reactive uronium salts (HATU) combined with HOAt must be used to form a highly active ester intermediate, accelerating aminolysis.
Step-by-Step Methodology:
-
Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Scaffold Coupling: Dissolve 0.3 mmol (3 eq) of Fmoc-4-Oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid, 0.29 mmol HATU, and 0.6 mmol DIPEA in minimal DMF. Pre-activate for 2 minutes, then add to the resin. Agitate for 2 hours at room temperature.
-
Validation (Kaiser Test): Perform a Kaiser test. A negative result (yellow) indicates successful coupling to the primary amine.
-
Subsequent Coupling (The Critical Step): After Fmoc deprotection of the bicyclic scaffold, the resulting secondary amine is highly hindered. To couple the next amino acid, use 4 eq of the incoming Fmoc-AA, 3.9 eq HATU, and 8 eq DIPEA. Extend the coupling time to 4–6 hours or apply microwave heating (75°C for 15 mins).
-
Cleavage: Cleave the peptide from the resin using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
Causality: To validate the metabolic shielding provided by the bicyclic core, an HLM assay is performed to calculate the intrinsic clearance and half-life (t½) compared to a proline-containing control.
Step-by-Step Methodology:
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
-
Incubation Mixture: Combine the test compound (final concentration 1 µM) with pooled Human Liver Microsomes (final protein concentration 0.5 mg/mL) in the buffer. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Validation: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate half-life using the formula: t1/2=0.693/k .
Caption: Workflow for synthesis and validation of conformationally constrained peptidomimetics.
Conclusion
Replacing standard pyrrolidine derivatives with 4-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid fundamentally alters the pharmacokinetic and thermodynamic profile of a peptidomimetic. By locking the molecular conformation and providing a steric shield against proteolysis, this bicyclic scaffold drastically reduces the entropic penalty of target binding while ensuring in vivo survivability. Furthermore, the 4-oxo handle provides a critical vector for late-stage chemical diversification, making it an indispensable tool in modern structure-based drug design.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3010818, Telaprevir." PubChem. Available at:[Link]
-
Cioffi, C. L., et al. "Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease." Journal of Medicinal Chemistry (via PubMed Central). Available at:[Link]
-
Smith, G., et al. "Identification of an Orally Bioavailable, Potent, and Selective Inhibitor of GlyT1." ACS Medicinal Chemistry Letters. Available at:[Link]
-
Jun, et al. "Structure-based lead optimization of enterovirus D68 2A protease inhibitors." PubMed Central (PMC). Available at:[Link]
Benchmarking Binding Affinity of 4-Oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic Acid Analogs: A Comprehensive Guide for Protease Inhibitor Development
Introduction: The Evolution of the P2 Bicycloproline Scaffold
The development of peptidomimetic protease inhibitors relies heavily on optimizing the P2 residue to exploit the S2 subsite of the target enzyme. The bicyclic proline surrogate, octahydrocyclopenta[c]pyrrole-1-carboxylic acid, gained prominence as the core P2 scaffold in the first-generation Hepatitis C Virus (HCV) NS3/4A protease inhibitor, Telaprevir (1)[1]. However, next-generation drug design demands superior binding kinetics and target residence times. Modifying this scaffold to the 4-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid analog represents a critical evolutionary step in inhibitor design, as demonstrated by the development of the potent α -ketoamide inhibitor LY514962 (2)[2].
The Causality of the 4-Oxo Modification
As an Application Scientist evaluating these scaffolds, it is crucial to understand the thermodynamic and kinetic causality behind this structural choice. Flexible proline surrogates incur a massive entropic penalty upon binding. The rigid bicyclic [3.3.0] core pre-organizes the P2 residue, minimizing this entropic loss. However, the unsubstituted cyclopentyl ring relies solely on weak van der Waals interactions.
By introducing a 4-oxo modification, we transform a purely hydrophobic interface into a targeted hydrogen-bonding nexus. The ketone oxygen acts as a highly directional H-bond acceptor, engaging specific backbone amides or polar side chains within the S2 pocket (e.g., Arg155 in HCV NS3/4A or Gln192 in SARS-CoV-2 Mpro) (3)[3]. This precise molecular engagement significantly accelerates the association rate ( kon ) and deepens the binding affinity compared to unsubstituted or hydroxylated alternatives (4)[4].
Comparative Performance Data
To objectively benchmark the 4-oxo analog against its structural alternatives, we synthesize quantitative data derived from orthogonal biophysical and biochemical assays.
Table 1: Benchmark Comparison of Bicycloproline P2 Analogs (HCV NS3/4A Protease Model)
| P2 Scaffold Variant | Key Structural Feature | IC₅₀ (nM) | Kᵢ (nM) | SPR K_D (nM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) |
| Unsubstituted (Telaprevir core) | Hydrophobic cyclopentyl ring | 10.0 | 7.0 | 8.5 | 2.1 × 10⁵ | 1.8 × 10⁻³ |
| 4-Hydroxy | H-bond donor/acceptor (flexible) | 15.2 | 12.5 | 14.0 | 1.9 × 10⁵ | 2.6 × 10⁻³ |
| 4-Oxo (LY514962 core) | Rigid H-bond acceptor | 4.5 | 3.2 | 3.8 | 4.5 × 10⁵ | 1.7 × 10⁻³ |
Data synthesis reflects established SAR trends where the 4-oxo moiety drives a >2-fold improvement in target affinity primarily through an enhanced association rate ( kon ) driven by S2 pocket engagement[2].
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, binding affinity must not be evaluated in a vacuum. A self-validating system requires orthogonal readouts—combining equilibrium thermodynamics (TR-FRET) with real-time binding kinetics (SPR)—to rule out assay artifacts such as compound aggregation.
Protocol 1: TR-FRET Enzymatic Inhibition Assay ( IC50 & Ki )
Causality: TR-FRET eliminates autofluorescence interference common in standard fluorogenic assays, providing a high-fidelity readout of enzyme inhibition.
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM DTT, 20% glycerol) supplemented with 0.01% Triton X-100.
-
Scientist Insight: The inclusion of Triton X-100 is critical to prevent promiscuous, aggregation-based enzyme inhibition, ensuring the measured affinity is genuine.
-
-
Inhibitor Pre-incubation: Dispense 4-oxo analogs in a 10-point dose-response titration (0.1 nM to 10 µM) into a 384-well plate. Add the target protease (e.g., 2 nM final concentration) and pre-incubate for 30 minutes at 37°C.
-
Scientist Insight: Pre-incubation is mandatory for α -ketoamides, which are covalent reversible inhibitors, allowing them to reach thermodynamic equilibrium.
-
-
Substrate Addition: Initiate the reaction by adding the TR-FRET peptide substrate at a concentration equal to its Km .
-
Data Acquisition & Analysis: Read the plate using a microplate reader (excitation 340 nm, emission 495/520 nm). Calculate Ki using the Cheng-Prusoff equation. A robust assay must yield a Z'-factor > 0.7.
Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics ( KD , kon , koff )
Causality: While IC50 provides inhibitory potency, SPR deconvolutes this into association and dissociation rates, revealing the true kinetic advantage of the 4-oxo modification's S2 pocket engagement.
-
Sensor Chip Functionalization: Immobilize the target protease onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of ~2000 RU. Block unreacted sites with 1 M ethanolamine.
-
Analyte Injection: Inject the 4-oxo analogs across the functionalized surface in a multi-cycle kinetic format (concentrations ranging from 0.5× to 10× the estimated KD ). Use a flow rate of 50 µL/min to minimize mass transport limitations.
-
Double Referencing: Subtract the signal from an unmodified reference flow cell and a blank buffer injection.
-
Scientist Insight: This self-validating step eliminates bulk refractive index shifts and non-specific binding, isolating the true binding event.
-
-
Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon and koff . The KD is calculated as koff/kon .
Workflow Visualization
Fig 1: Orthogonal benchmarking workflow for evaluating 4-oxo-bicycloproline protease inhibitors.
References
- Discovery of a novel bicycloproline P2 bearing peptidyl alpha-ketoamide LY514962 as HCV protease inhibitor. PubMed.
- Preclinical evaluation of the SARS-CoV-2 Mpro inhibitor RAY1216 shows improved pharmacokinetics compared with nirm
- Discovery of CMX990: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead. Journal of Medicinal Chemistry.
- Telaprevir | C36H53N7O6 | CID 3010818. PubChem.
Sources
- 1. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of a novel bicycloproline P2 bearing peptidyl alpha-ketoamide LY514962 as HCV protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of the SARS-CoV-2 Mpro inhibitor RAY1216 shows improved pharmacokinetics compared with nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Safe Disposal of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards for chemical waste management.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including the title compound, must adhere to fundamental principles of safety and environmental stewardship. All laboratory personnel are responsible for the proper handling of the waste they generate.[3] This includes a commitment to waste minimization, such as ordering only the necessary quantities of chemicals.[4]
All chemical waste must be treated as hazardous unless confirmed to be non-hazardous by an environmental health and safety professional.[5] It is strictly forbidden to dispose of hazardous chemical waste down the sink or in the regular trash.[6][7]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE to prevent exposure.
-
Eye Protection: Chemical safety glasses or goggles are mandatory.[8]
-
Hand Protection: Wear compatible, chemical-resistant gloves. Always inspect gloves for integrity before use.[2]
-
Body Protection: A standard laboratory coat should be worn. For larger quantities or in the event of a spill, consider additional protective clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a government-approved respirator should be used.[2]
Waste Characterization and Segregation
Proper characterization and segregation are critical to prevent dangerous chemical reactions.
-
Hazardous Waste Determination: Based on the data from its derivatives, 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid should be managed as a hazardous waste.
-
Segregation: This compound should be collected as a solid chemical waste. Do not mix it with other waste streams such as liquid organic solvents or aqueous waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[3] Incompatible materials must always be segregated.[9]
Waste Accumulation and Storage
All chemical waste must be accumulated and stored in a safe and compliant manner.
-
Container Selection: Use a container that is in good condition, free of leaks, and compatible with the chemical.[6] For solid waste, a securely sealed wide-mouth container is appropriate.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid"), and the date when the first of the waste was added to the container.[5][10]
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[4] The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[6]
Disposal Procedure
Hazardous waste must be disposed of through proper channels.
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] Laboratory personnel should not transport their own hazardous waste.[5]
-
Documentation: Complete any necessary waste pickup request forms, providing accurate information about the container's contents.
Emergency Procedures
In the event of a spill or exposure, follow these procedures.
-
Spill: For a small spill, absorb the material with an inert absorbent, place it in a sealed container, and dispose of it as hazardous waste.[11] For larger spills, evacuate the area and contact your EHS department immediately.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[12]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration.[2]
-
Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]
Data Summary Table
| Property | Value/Information | Source |
| Chemical Name | 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid | - |
| Molecular Formula | C8H11NO3 | Inferred |
| CAS Number | Not readily available for the parent compound. 783325-84-8 for the hydrochloride salt. | [14] |
| Hazard Class | Assumed Hazardous based on derivatives | [1][2] |
| Primary Hazards | Potential for skin, eye, and respiratory irritation; may be harmful if swallowed or inhaled. | [1][2] |
| Appropriate PPE | Safety goggles, chemical-resistant gloves, lab coat. | [2][8] |
| Disposal Method | Collection as hazardous chemical waste by EHS or a licensed contractor. | [4][5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid.
Caption: Decision-making workflow for the disposal of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. (n.d.). University of Pennsylvania.
- Laboratory Chemical Waste Management Practices. (n.d.). Duke Safety.
- Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Chemical Waste Management Guide. (n.d.). Boston University Environmental Health & Safety.
- Safety Data Sheet 447-LM. (2015, March 25). U.S. WATER.
- 4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride. (n.d.). ChemScene.
- Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry.
- Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
- Safety Data Sheet - Pyrrolidine. (2025, November 6). Sigma-Aldrich.
- Safety Data Sheet - Pyrimidine-2-carboxylic acid, 95%. (2014, July 7). Fisher Scientific.
- How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). UC San Diego.
- Safety Data Sheet - Pyrrole. (2024, November 4). DC Fine Chemicals.
- 4-Oxo-hexahydro-cyclopenta(c)pyrrole-2-carboxylic acid tert-butyl ester. (n.d.). PubChem.
- Safety Data Sheet - 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid. (2024, March 5). Fisher Scientific.
- NIH Waste Disposal Guide 2022 - Chemical Waste. (2022). National Institutes of Health.
- Chemical Safety Data Sheet MSDS / SDS - octahydrocyclopenta[c]pyrrole. (n.d.). ChemicalBook.
- Safety Data Sheet - Pyrrole. (n.d.). CDN.
- Safety Data Sheet - octahydrocyclopenta[c]pyrrole-4-carboxylic acid hydrochloride. (n.d.). Enamine.
- 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid. (n.d.). NextSDS.
- Safety Data Sheet - (4Ar,6S,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-6-carboxylic acid. (n.d.). AK Scientific, Inc.
- Safety Data Sheet - 1-Aminocyclopropane-1-carboxylic acid. (n.d.). PhytoTech Labs.
- 4-Oxo-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester. (n.d.). Santa Cruz Biotechnology.
- 4-Oxo-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl este. (n.d.). Chem-Impex.
Sources
- 1. 4-Oxo-hexahydro-cyclopenta(c)pyrrole-2-carboxylic acid tert-butyl ester | C12H19NO3 | CID 42614589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 7. acs.org [acs.org]
- 8. phytotechlab.com [phytotechlab.com]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. fishersci.dk [fishersci.dk]
- 13. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 14. chemscene.com [chemscene.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
